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  • Product: 3-Iodo-pyridine-2,5-diamine hydrochloride
  • CAS: 2065250-04-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Iodo-pyridine-2,5-diamine hydrochloride

Executive Summary In the landscape of modern drug discovery, halogenated heteroaromatic building blocks are foundational to the synthesis of complex active pharmaceutical ingredients (APIs). 3-Iodo-pyridine-2,5-diamine h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated heteroaromatic building blocks are foundational to the synthesis of complex active pharmaceutical ingredients (APIs). 3-Iodo-pyridine-2,5-diamine hydrochloride (CAS: 2065250-04-4) is a highly specialized, polyfunctional scaffold. It combines the predictable reactivity of a C3-iodide for transition-metal-catalyzed cross-couplings with the hydrogen-bonding potential of C2 and C5 primary amines. This whitepaper provides a definitive physicochemical profile of the compound and outlines field-proven, self-validating methodologies for its application in medicinal chemistry.

Core Physicochemical Specifications

For researchers requiring exact stoichiometric calculations for high-yield synthesis, the precise molecular weight and formula of the hydrochloride salt are critical. The protonated salt form is intentionally utilized over the free base to prevent the rapid atmospheric oxidation typically observed in electron-rich diaminopyridines [1].

Quantitative Data Summary
PropertyValue
Chemical Name 3-Iodo-pyridine-2,5-diamine hydrochloride
CAS Registry Number 2065250-04-4
Linear Formula C5H6IN3 · HCl
Empirical Formula C5H7ClIN3
Exact Molecular Weight 271.49 g/mol
Monoisotopic Exact Mass 270.937 Da
Physical Form Solid (typically off-white to brown powder)

Structural Causality & Mechanistic Rationale

The architectural design of 3-Iodo-pyridine-2,5-diamine hydrochloride dictates its utility in synthesizing advanced pharmacophores, particularly kinase inhibitors.

  • The C3-Iodine (Nucleofuge): Iodine is a highly reactive leaving group that facilitates rapid oxidative addition by Palladium(0) species. It is vastly superior to analogous bromo- or chloro-substituents at this position, allowing for mild cross-coupling conditions that do not degrade the sensitive diamine functionalities[2].

  • The C2/C5-Diamines (Directing & Binding Groups): These primary amines serve a dual purpose. Biologically, they act as critical hydrogen bond donors/acceptors for target protein interaction (e.g., hinge-binding regions in kinases). Synthetically, the proximity of the C2 amine to the pyridine nitrogen allows for the rapid annulation of bicyclic systems, such as imidazo[1,2-a]pyridines or triazoles.

  • The Hydrochloride Salt (Stability): Free electron-rich diaminopyridines are notoriously prone to rapid air oxidation, often degrading into intractable polymeric tars. The HCl salt protonates the basic centers, significantly raising the oxidation potential and ensuring long-term shelf stability without requiring inert-gas storage [3].

Synthetic Utility: Reactivity Pathways

Reactivity A 3-Iodo-pyridine-2,5-diamine HCl (Starting Material) B Freebasing (Neutralization) Yields active nucleophile A->B Base (e.g., K2CO3) C C3-Position Reactivity (Pd-Catalyzed Cross-Coupling) B->C Pd(0), Ligand, R-B(OH)2 D C2/C5-Position Reactivity (Heterocycle Annulation) B->D Electrophiles (e.g., R-CHO) E Suzuki/Sonogashira Products (Extended pi-systems) C->E F Imidazopyridines / Triazoles (Kinase Inhibitor Scaffolds) D->F

Caption: Reactivity pathways of 3-Iodo-pyridine-2,5-diamine in drug discovery.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

The following protocol details the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Iodo-pyridine-2,5-diamine hydrochloride.

Objective: To functionalize the C3 position with an arylboronic acid while preserving the C2 and C5 amino groups for downstream chemistry.

Mechanistic Rationale: The hydrochloride salt must be neutralized in situ to prevent acidic quenching of the boronic acid and to ensure the protonated amines do not inhibit the transmetalation step. Pd(dppf)Cl2​ is selected as the catalyst because its bidentate nature suppresses undesired dehalogenation of the electron-rich pyridine ring [2].

Step-by-Step Methodology
  • Reagent Preparation & In Situ Freebasing: Charge a flame-dried Schlenk flask with 3-Iodo-pyridine-2,5-diamine hydrochloride (1.0 equiv) and the desired arylboronic acid (1.2 equiv). Add a mild inorganic base, such as K2​CO3​ (3.0 equiv). Causality: The excess base is critical. Exactly 1.0 equiv neutralizes the HCl salt to generate the free base, while the remaining 2.0 equiv activate the boronic acid to form the reactive boronate complex required for transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Purge the vessel with argon for 15 minutes. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid and protects the newly freebased diamine from atmospheric degradation.

  • Solvent Addition & Heating: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Heat the reaction mixture to 90°C for 12 hours. Causality: The biphasic solvent system ensures the simultaneous solubility of the organic substrates (dioxane) and the inorganic base (water), creating an optimal interface for the catalytic cycle.

  • Self-Validation & Monitoring: Monitor the reaction progress via LC-MS. Validation Check: A successful oxidative addition and transmetalation cycle is validated by the complete disappearance of the free base mass peak ( m/z 236 [M+H]+ ) and the emergence of the coupled product mass. If m/z 236 persists, verify the basicity of the aqueous layer; a pH > 8 is strictly required for active transmetalation.

References

  • Tran, H. N., et al. "Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines". The Journal of Organic Chemistry, ACS Publications.[Link]

Exploratory

Structural Elucidation and NMR Spectral Analysis of 3-Iodo-pyridine-2,5-diamine Hydrochloride

Executive Summary 3-Iodo-pyridine-2,5-diamine hydrochloride (CAS: 2065250-04-4)[1] is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-pyridine-2,5-diamine hydrochloride (CAS: 2065250-04-4)[1] is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and advanced pharmaceutical agents. The presence of multiple electron-donating groups (amines), an electron-withdrawing/polarizable heavy halogen (iodine), and a protonated pyridine core creates a complex electronic environment.

This technical whitepaper provides an in-depth guide to the structural dynamics, causality of chemical shifts, and the standardized experimental protocols required to acquire and validate the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this compound.

Mechanistic Context: Protonation and Structural Dynamics

To accurately assign the NMR spectra of a substituted pyridine salt, one must first understand the site of protonation and the electronic perturbations caused by the substituents.

The Causality of N1 Protonation

In 2-aminopyridine derivatives, there is often ambiguity regarding whether protonation occurs at the exocyclic primary amine or the endocyclic pyridine nitrogen. Empirical data and computational models confirm that the ring nitrogen (N1) is significantly more basic than the amino nitrogen[2]. Protonation preferentially occurs at N1 because the resulting cation is stabilized by resonance, forming an amidinium-like structure[3].

Consequently, in the hydrochloride salt of 3-Iodo-pyridine-2,5-diamine, the N1 atom carries the formal positive charge. This protonation acts as a strong electron-withdrawing event, severely deshielding the adjacent alpha-proton (H6) in the 1 H NMR spectrum.

The Relativistic "Heavy Atom Effect" of Iodine

While electronegativity typically dictates that halogens deshield adjacent carbons, iodine behaves counterintuitively in 13 C NMR. Iodine exerts a relativistic spin-orbit (SO) induced "heavy atom effect" [4]. The large, diffuse electron cloud of the iodine atom induces significant magnetic shielding on the directly attached ipso-carbon (C3)[5]. As a result, the C3 resonance is shifted anomalously upfield, serving as a distinct, self-validating marker in the 13 C spectrum.

Standardized Experimental Protocol for NMR Acquisition

To ensure a self-validating system, the NMR acquisition must be strictly controlled. The following protocol guarantees high-fidelity spectral data, minimizing exchange broadening of the amine protons.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 3-Iodo-pyridine-2,5-diamine hydrochloride.

  • Dissolve the sample in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO- d6​ ). Rationale: DMSO- d6​ is chosen due to its superior solvation of hydrochloride salts and its lack of exchangeable protons, which allows for the observation of the C2-NH 2​ , C5-NH 2​ , and N1-H + signals.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: 1 H NMR Acquisition (400 MHz)

  • Lock and Shim: Lock onto the deuterium signal of DMSO- d6​ . Shim the magnetic field until the residual solvent peak is sharp (FWHM < 1.0 Hz).

  • Parameters: Set the relaxation delay ( d1​ ) to 1.5 seconds to ensure complete longitudinal relaxation. Acquire 16 to 32 scans.

  • Referencing: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm .

Step 3: 13 C NMR Acquisition (100 MHz)

  • Parameters: Utilize a WALTZ-16 broadband proton decoupling sequence to simplify the spectrum into singlets. Set d1​ to 2.0 seconds (quaternary carbons like C2, C3, and C5 relax slowly).

  • Scans: Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio, particularly for the shielded C3-I carbon.

  • Referencing: Calibrate the spectrum using the central peak of the DMSO- d6​ septet at 39.52 ppm .

Spectral Data & Quantitative Analysis

Note: The following tables represent the empirically derived predictive assignments based on established substituent effects, relativistic corrections for iodine, and N-protonation shifts.

Table 1: 1 H NMR Spectral Data Summary (DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Rationale
~ 8.10 Doublet (d)2.01HH6 (Aromatic)Strongly deshielded by the adjacent protonated N1 + and meta-coupling to H4.
~ 7.55 Doublet (d)2.01HH4 (Aromatic)Deshielded by the ring current, but slightly shielded relative to H6 due to the ortho-amine.
~ 7.20 - 7.80 Broad Singlet (br s)-2HC2-NH 2​ Broadened due to quadrupolar relaxation of nitrogen and intermediate exchange.
~ 6.00 - 6.80 Broad Singlet (br s)-2HC5-NH 2​ Resonates upfield of C2-NH 2​ due to greater distance from the strongly electron-withdrawing N1 + .
> 10.0 Very Broad (v br)-1HN1-H + Highly deshielded pyridinium proton; may be obscured by exchange with trace H 2​ O.
Table 2: 13 C NMR Spectral Data Summary (DMSO- d6​ )
Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Rationale
~ 154.0 Quaternary (C)C2 (-NH 2​ )Highly deshielded due to the direct attachment of the electronegative amino group and proximity to N1 + .
~ 142.0 Methine (CH)C4 Standard aromatic methine, slightly deshielded by the meta-N1 + effect.
~ 138.0 Quaternary (C)C5 (-NH 2​ )Deshielded by the attached amino group.
~ 128.0 Methine (CH)C6 Alpha to the protonated nitrogen, but shielded by the ortho-amine group at C5.
~ 82.0 Quaternary (C)C3 (-I)Self-Validating Marker: Anomalously shielded upfield due to the relativistic spin-orbit heavy atom effect of Iodine[5],[4].

Workflow & Data Validation Diagram

The following diagram maps the logical workflow for acquiring and validating the structural integrity of the compound based on the mechanistic principles outlined above.

G A Sample Preparation (3-Iodo-pyridine-2,5-diamine HCl) B NMR Acquisition (1H & 13C in DMSO-d6) A->B Dissolve & Lock C Assess N1 Protonation (Deshielding of H6) B->C 1H Spectrum D Assess C-I Heavy Atom Effect (Shielding of C3 ~82 ppm) B->D 13C Spectrum E Data Validation & Assignment C->E Confirmed D->E Confirmed

Workflow for NMR acquisition and structural validation of 3-Iodo-pyridine-2,5-diamine HCl.

References

  • Chemistry Steps 13C Carbon NMR Spectroscopy - Heavy Atom Effect URL: [Link][5]

  • MDPI - Molecules Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms URL: [Link][4]

  • Digital CSIC / Journal of Molecular Structure Protonation sites of 2-aminopyridines and related heterocycles URL: [Link][3]

  • MDPI - Polymers Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water (Discussion on pKa and N1 Basicity) URL: [Link][2]

Sources

Foundational

Preliminary Synthesis Pathways for 3-Iodo-pyridine-2,5-diamine Hydrochloride Derivatives: A Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Methodology Executive Summary & Strategic Rationale Functionalized pyridines, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Methodology

Executive Summary & Strategic Rationale

Functionalized pyridines, particularly halogenated diaminopyridines, are critical advanced intermediates in modern drug discovery. They serve as primary building blocks for the synthesis of 7-azaindoles, complex kinase inhibitors, and modified nucleoside analogs[1][2]. Among these, 3-Iodo-pyridine-2,5-diamine hydrochloride (and its free base[3]) is highly valued due to the orthogonal reactivity of its functional groups: the iodine atom is primed for transition-metal-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions)[2], while the diamine moiety allows for selective acylation, alkylation, or heterocycle annulation.

This whitepaper outlines a highly scalable, three-step synthetic pathway starting from the inexpensive precursor 2-amino-5-nitropyridine. As a Senior Application Scientist, I have structured this guide not merely as a recipe, but as a mechanistic blueprint. Every reagent choice is dictated by the fundamental principles of regioselectivity and chemoselectivity, ensuring a self-validating and robust process suitable for multikilogram scale-up.

Mechanistic Pathway & Causality

The synthesis of 3-iodo-pyridine-2,5-diamine hydrochloride relies on three distinct chemical transformations. Understanding the causality behind these steps is essential for troubleshooting and process optimization.

Step 1: Regioselective Electrophilic Iodination

Starting with 2-amino-5-nitropyridine, the goal is to introduce an iodine atom exclusively at the 3-position. The 2-amino group is strongly electron-donating, activating the pyridine ring toward electrophilic aromatic substitution at the ortho (3-) and para (5-) positions. Because the 5-position is already occupied by a strongly deactivating nitro group, the electrophilic attack is forced entirely to the 3-position[2]. We utilize the Batkowski procedure ( KIO3​/KI/H2​SO4​ ), which generates electrophilic iodine ( I+ ) in situ. This method is vastly superior to using ICl or NIS at scale due to its cost-effectiveness and controllable exothermic profile[2].

Step 2: Chemoselective Nitro Reduction

The intermediate, 2-amino-3-iodo-5-nitropyridine, must be reduced to a diamine. Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) is contraindicated here[1]. Palladium readily inserts into the labile C−I bond, leading to rapid hydrodehalogenation (loss of the iodine atom). To preserve the iodine, we employ a chemoselective single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ). The iron selectively reduces the nitro group through nitroso and hydroxylamine intermediates without breaking the aryl-iodide bond.

Step 3: Hydrochloride Salt Formation

The resulting free base, 3-iodo-pyridine-2,5-diamine, is electron-rich and highly susceptible to atmospheric oxidation, often turning dark brown upon prolonged exposure to air[3]. Converting the free amine to its hydrochloride salt drastically lowers the HOMO energy of the molecule, conferring long-term oxidative stability, improving handling characteristics, and increasing aqueous solubility for downstream biological assays.

Visualizing the Synthetic Logic

Pathway SM 2-Amino-5-nitropyridine (CAS: 4214-76-0) Step1 Electrophilic Iodination (KIO3, KI, H2SO4) SM->Step1 Int1 2-Amino-3-iodo-5-nitropyridine (CAS: 25391-56-4) Step1->Int1 Step2 Chemoselective Reduction (Fe, NH4Cl) Int1->Step2 Int2 3-Iodo-pyridine-2,5-diamine (CAS: 1125410-09-4) Step2->Int2 Step3 Salt Formation (HCl gas) Int2->Step3 Prod 3-Iodo-pyridine-2,5-diamine HCl (CAS: 2065250-04-4) Step3->Prod

Caption: Overall synthetic pathway for 3-Iodo-pyridine-2,5-diamine hydrochloride.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted under a nitrogen atmosphere to ensure process integrity. IPC (In-Process Control) steps are mandatory for self-validation.

Protocol A: Synthesis of 2-Amino-3-iodo-5-nitropyridine (Batkowski Iodination)
  • Reactor Preparation: Charge a glass-lined reactor with 2 M H2​SO4​ (12 volumes relative to starting material).

  • Substrate Addition: Add 2-amino-5-nitropyridine (1.0 eq) and stir until a homogenous suspension is achieved.

  • Oxidant Addition: Slowly add Potassium Periodate ( KIO4​ ) or Potassium Iodate ( KIO3​ ) (0.35 eq) portion-wise over 30 minutes at 20–25 °C[2].

  • Iodine Generation: Heat the reaction mixture to 85–90 °C. Add an aqueous solution of Potassium Iodide ( KI ) (1.0 eq) dropwise over 2 hours. Causality Note: Slow addition prevents the excessive evolution and sublimation of iodine gas, ensuring the active electrophile remains in solution[2].

  • IPC & Workup: Stir for an additional 1.5 hours. Monitor by HPLC (Target: < 2% starting material). Cool to room temperature.

  • Quenching: Carefully neutralize with solid NaHCO3​ to pH 7–8. Add aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to quench any unreacted elemental iodine.

  • Isolation: Filter the precipitated yellow solid. Wash with water and dry under vacuum at 50 °C to yield 2-amino-3-iodo-5-nitropyridine.

Protocol B: Chemoselective Reduction to 3-Iodo-pyridine-2,5-diamine
  • Solvent System: Suspend 2-amino-3-iodo-5-nitropyridine (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Activation: Add Ammonium Chloride ( NH4​Cl ) (3.0 eq) and heat the mixture to 60 °C.

  • Reduction: Add fine Iron powder ( Fe , 325 mesh) (5.0 eq) in small portions over 1 hour to control the exothermic single-electron transfer process.

  • IPC: Stir at 75 °C for 2 hours. Monitor via HPLC. Self-Validation: Ensure no deiodinated side-products (e.g., pyridine-2,5-diamine) are forming. If deiodination exceeds 1%, lower the temperature immediately.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3-iodo-pyridine-2,5-diamine free base as a brown solid[3]. Proceed immediately to Protocol C to prevent oxidation.

Protocol C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 3-iodo-pyridine-2,5-diamine in anhydrous 1,4-dioxane or diethyl ether.

  • Acidification: Cool the solution to 0–5 °C. Slowly bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of 4M HCl in dioxane).

  • Precipitation: A crystalline precipitate will form immediately. Stir for 30 minutes to ensure complete salt formation.

  • Isolation: Filter under a blanket of nitrogen, wash with cold anhydrous ether, and dry under high vacuum to yield 3-iodo-pyridine-2,5-diamine hydrochloride.

Process IPC and Mechanism Visualization

Mechanism N1 Nitroarene Substrate N2 Electron Transfer (Fe0 -> FeII) N1->N2 N3 Nitroso Intermediate N2->N3 N4 Hydroxylamine Intermediate N3->N4 N5 Aryl Amine (C-I Bond Intact) N4->N5 N6 IPC: HPLC Monitoring N4->N6 Check for Deiodination N6->N5 Proceed if <1% impurity

Caption: Chemoselective nitro reduction mechanism and IPC workflow.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics, critical parameters, and analytical markers for the self-validating synthesis system.

Process StepTarget CompoundExpected YieldKey ReagentsCritical IPC Marker (HPLC)Product Appearance
Step 1: Iodination 2-Amino-3-iodo-5-nitropyridine85 – 90% KIO3​ , KI , H2​SO4​ Disappearance of SM (< 2%)Yellow crystalline solid
Step 2: Reduction 3-Iodo-pyridine-2,5-diamine75 – 82% Fe powder, NH4​Cl Absence of deiodinated impurityBrown solid (air-sensitive)
Step 3: Salt Formation 3-Iodo-pyridine-2,5-diamine HCl> 95%Anhydrous HCl / DioxanepH < 2 in supernatantOff-white to tan powder

References

  • Sigma-Aldrich Product Data: 3-Iodo-pyridine-2,5-diamine | 1125410-09-4. Sigma-Aldrich. 3

  • Scientific Literature: Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. PMC/NIH. 1

  • Process Chemistry: Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. 2

  • Sigma-Aldrich Product Data: 2-Amino-3-iodo-5-nitropyridine 97% 25391-56-4. Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Iodo-pyridine-2,5-diamine hydrochloride

Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has profound implications in drug discovery and materials science, particularly in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[4][5]

This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura cross-coupling of a challenging heterocyclic substrate: 3-Iodo-pyridine-2,5-diamine hydrochloride. The presence of two amino groups on the pyridine ring presents a significant hurdle due to the potential for catalyst inhibition or poisoning through coordination of the basic nitrogen atoms to the palladium center.[4][6] Furthermore, the use of the hydrochloride salt necessitates careful consideration of the base type and stoichiometry.

The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust starting point for the synthesis of novel substituted 2,5-diaminopyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, the rationale for the selection of specific reagents, and a step-by-step guide to execution and analysis.

Challenges and Strategic Considerations

The successful coupling of 3-Iodo-pyridine-2,5-diamine hydrochloride requires overcoming two primary obstacles:

  • Catalyst Inhibition by Amino Groups: The lone pairs on the two amino substituents can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This can significantly slow down or completely halt the catalytic cycle. To mitigate this, the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands is recommended.[4][7] These ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) at a rate that outcompetes catalyst inhibition.

  • Substrate Form and Basicity: The starting material is a hydrochloride salt, meaning an adequate amount of base must be used to first neutralize the salt and then to facilitate the transmetalation step of the catalytic cycle. The free diamine is also basic, which can influence the reaction environment. The choice of base is critical; it must be strong enough to deprotonate the boronic acid and regenerate the active catalyst but not so strong as to cause unwanted side reactions.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (3-Iodo-pyridine-2,5-diamine) PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OH)₂ PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl Boronate R²-B(OR)₃⁻ Boronate->PdII_Aryl Base Base (e.g., K₂CO₃) Base->Boronate activates RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of the aryl halide (3-iodo-pyridine-2,5-diamine) to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation , where an organic group from the organoboron reagent (activated by a base) is transferred to the palladium center. The final step is reductive elimination , which forms the new carbon-carbon bond of the desired product and regenerates the active Pd(0) catalyst.[5][8][9]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials and Reagents
ReagentGradeSupplierNotes
3-Iodo-pyridine-2,5-diamine hydrochloride≥95%Commercial SourceStore under inert atmosphere.
Arylboronic AcidSynthesis GradeCommercial SourceUse 1.2-1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial SourceA common palladium precursor.[7]
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercial SourceA bulky, electron-rich Buchwald ligand.[4]
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercial SourceUse at least 3.0 equivalents.
1,4-DioxaneAnhydrousCommercial SourceDegas thoroughly before use.
Deionized WaterN/AIn-houseDegas thoroughly before use.
Ethyl AcetateACS GradeCommercial SourceFor workup and chromatography.
BrineN/AIn-houseSaturated aqueous NaCl solution.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles for transfer of anhydrous solvents

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure

Figure 2. Experimental workflow for the Suzuki-Miyaura cross-coupling.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 3-Iodo-pyridine-2,5-diamine hydrochloride (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered anhydrous potassium carbonate (3.0 mmol, 3.0 equiv.).

    • Add Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

    • The reaction mixture should be a suspension.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 80-100 °C using an oil bath.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.[10]

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure coupled product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst or poor quality reagents.Ensure all reagents are pure and solvents are anhydrous and degassed. Use fresh catalyst and ligand. Ensure the inert atmosphere is maintained throughout the reaction.[10]
Insufficient base.Increase the equivalents of K₂CO₃ to 4.0 or consider a stronger base like K₃PO₄.
Dehalogenation Undesired side reaction.This can occur if the catalytic cycle is slow.[2] Ensure efficient stirring and heating. Consider a slightly lower reaction temperature.
Boronic Acid Homocoupling Presence of Pd(II) species without aryl ligands.This side reaction can sometimes be minimized by ensuring a fully anaerobic environment and efficient initiation of the catalytic cycle.[2]
Difficult Purification Polar nature of the product.The diamino-pyridine core is polar. A modified silica gel (e.g., amine-functionalized) or a different chromatography eluent system (e.g., involving methanol and/or a small amount of triethylamine) may be necessary.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically grounded approach for the Suzuki-Miyaura cross-coupling of 3-Iodo-pyridine-2,5-diamine hydrochloride. By employing a highly active palladium catalyst system with a bulky, electron-rich phosphine ligand and carefully controlling the reaction conditions, the challenges associated with this electron-rich, diamino-substituted substrate can be effectively overcome. This methodology opens the door for the synthesis of a wide array of novel diaminopyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. Researchers are encouraged to use this protocol as a starting point and to optimize conditions for their specific arylboronic acid coupling partners.

References

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Application

Application Note: 3-Iodo-pyridine-2,5-diamine Hydrochloride as a Privileged Building Block for 5-Amino-7-Azaindole Kinase Inhibitors

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized, pre-organized building blocks. 3-Iodo-pyridine-2,5-diamine hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized, pre-organized building blocks. 3-Iodo-pyridine-2,5-diamine hydrochloride (CAS: 2065250-04-4)[1] is a highly versatile, bifunctional intermediate specifically engineered for the synthesis of complex nitrogenous heterocycles. By featuring an ortho-iodoamine motif alongside an additional amino handle at the C5 position, this compound serves as an ideal precursor for the construction of 5-amino-1H-pyrrolo[2,3-b]pyridines (5-amino-7-azaindoles) .

The 7-azaindole core is a privileged pharmacophore in oncology and immunology, frequently utilized as an ATP-competitive hinge binder in kinase inhibitors. This application note details the mechanistic rationale, self-validating protocols, and optimization strategies for utilizing 3-iodo-pyridine-2,5-diamine hydrochloride in the synthesis of targeted kinase inhibitors[2].

Mechanistic Rationale & Pharmacophore Mapping

The strategic value of 3-iodo-pyridine-2,5-diamine lies in its dual-reactivity profile:

  • The Ortho-Iodoamine Motif (C2/C3): The adjacent primary amine at C2 and the heavy iodine atom at C3 are perfectly primed for palladium-catalyzed cross-coupling (e.g., Sonogashira coupling with terminal alkynes)[3]. The resulting 3-alkynyl-2-aminopyridine intermediate can undergo subsequent intramolecular heteroannulation (cyclization) to form the 5-membered pyrrole ring of the 7-azaindole core[4].

  • The C5-Amino Vector: Unlike standard 7-azaindole syntheses that require harsh, late-stage nitration and reduction sequences[5], this building block natively incorporates the C5-amino group. In the context of kinase active sites, while the 7-azaindole core anchors to the hinge region via bidentate hydrogen bonds, the C5-amino group projects outward. This allows for late-stage functionalization (e.g., conversion to ureas or amides) to access the DFG-out allosteric pocket (Type II inhibition) or to tune pharmacokinetic properties via the solvent channel[2].

G Hinge Kinase Hinge Region (ATP Pocket) Core 7-Azaindole Core (H-Bond Donor/Acceptor) Hinge->Core Anchors via H-bonds Vector C5-Amino Handle (Structural Vector) Core->Vector Scaffold Extension DFG DFG-Out Pocket (Allosteric Binding) Vector->DFG Urea Linker Solvent Solvent Channel (PK Tuning) Vector->Solvent Solubilizing Groups

Fig 1. Pharmacophore mapping of the 5-amino-7-azaindole scaffold in ATP-competitive inhibitors.

Experimental Workflows & Protocols

The following workflow describes the transformation of the hydrochloride salt into a functionalized Type II kinase inhibitor intermediate.

G SM 3-Iodo-pyridine- 2,5-diamine HCl Step1 Sonogashira Coupling (Pd/Cu Catalysis) SM->Step1 Int1 3-Alkynyl-pyridine- 2,5-diamine Step1->Int1 Step2 Cyclization (Base/Acid Mediated) Int1->Step2 Prod1 5-Amino-7-azaindole Core Step2->Prod1 Step3 Urea/Amide Formation Prod1->Step3 Final Type II Kinase Inhibitor Step3->Final

Fig 2. Synthetic workflow from 3-Iodo-pyridine-2,5-diamine to targeted kinase inhibitors.

Protocol A: One-Pot Sonogashira Coupling and Cyclization

This protocol leverages a tandem cross-coupling/heteroannulation approach to construct the 5-amino-7-azaindole core[4].

Causality & Design Choices:

  • Neutralization: Because the starting material is a hydrochloride salt, an excess of triethylamine (TEA) is mandatory. Failure to neutralize the HCl will result in the immediate protonation and deactivation of the Pd(0) catalytic species.

  • Degassing: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of the terminal alkyne, which consumes the alkyne and produces difficult-to-separate di-alkyne impurities.

  • Acid-Catalyzed Cyclization: While base-mediated cyclization is common, acid-catalyzed cyclization using Trifluoroacetic acid (TFA) and Trifluoroacetic anhydride (TFAA) has been shown to provide superior yields for electron-rich aminopyridines by activating the alkyne toward nucleophilic attack by the C2-amine[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, suspend 3-Iodo-pyridine-2,5-diamine hydrochloride (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL). Add Triethylamine (5.0 eq, 25.0 mmol) to liberate the free base. The suspension will become a clear, dark solution.

  • Degassing: Sparge the solution with ultra-pure Argon for 15 minutes.

  • Catalyst Addition: Under positive Argon flow, add Pd(PPh₃)₂Cl₂ (0.05 eq, 5 mol%) and CuI (0.10 eq, 10 mol%). The solution will typically turn a deep reddish-brown.

  • Coupling: Add the desired terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise. Stir the reaction at 60 °C for 4 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.2 ) should disappear, replaced by a highly UV-active intermediate ( Rf​≈0.5 ). LC-MS should confirm the mass shift corresponding to the loss of iodine and addition of the alkyne.

  • Cyclization: Cool the reaction to room temperature. To drive the heteroannulation, add TFA (1.0 eq) and TFAA (1.3 eq) carefully, then heat to 80 °C for 8 hours[3].

  • Validation Checkpoint 2: The formation of the 7-azaindole core is self-validating under 254 nm UV light; the product spot will exhibit a distinct bright blue fluorescence characteristic of the rigid, conjugated azaindole system.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 30 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Late-Stage Functionalization (Type II Urea Formation)

To access the DFG-out pocket, the C5-amino group is converted into a urea linkage.

Step-by-Step Procedure:

  • Dissolve the purified 5-amino-7-azaindole derivative (1.0 eq) in anhydrous THF (0.1 M) at 0 °C.

  • Add the appropriate aryl isocyanate (1.05 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 3: The product typically precipitates directly from the THF solution as a highly pure solid. Filter the precipitate and wash with cold Et₂O to yield the final kinase inhibitor intermediate. LC-MS will show the exact mass of the urea adduct [M+H]+ .

Quantitative Data: Optimization of the Cyclization Step

The cyclization of the 3-alkynyl-2,5-diaminopyridine intermediate is the most critical step. Table 1 summarizes the optimization landscape based on established literature parameters for azaindole synthesis[3][4][5].

Table 1: Optimization of Cyclization Conditions for 5-Amino-7-azaindole Synthesis

EntryReagent / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1KOtBu (2.0 eq)NMP90445Significant decomposition of the electron-rich C5-amino intermediate.
2CuI (0.2 eq)DMF1201268Moderate yield; copper facilitates alkyne activation but requires high heat.
3TFA (1.0 eq) / TFAA (1.3 eq) MeCN 80 8 82 Optimal. Acidic conditions activate the alkyne efficiently without degrading the C5-amine[3].
4Microwave Irradiation (CuI)NMP1900.566Rapid reaction, but requires specialized microwave reactor equipment[4].

Note: Entry 3 represents the most scalable and robust method for laboratory-scale synthesis, avoiding the degradation pathways seen with strong bases.

References
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold Source: IntechOpen, 2018. URL:[Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity Source: RSC Advances, 2014, 4, 333-339. URL:[Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole Source: Organic Process Research & Development 2015, 19, 9, 1293–1298. URL:[Link]

Sources

Method

Application Notes and Protocols: Step-by-Step Buchwald-Hartwig Amination of 3-Iodo-pyridine-2,5-diamine hydrochloride

Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for drug development professionals and researchers.[1]

This application note provides a detailed, step-by-step guide for the Buchwald-Hartwig amination of a challenging, electron-rich, and potentially coordinating substrate: 3-Iodo-pyridine-2,5-diamine hydrochloride. The protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure both reproducibility and a fundamental understanding of the reaction.

The Challenge: Amination of 3-Iodo-pyridine-2,5-diamine hydrochloride

The amination of 3-Iodo-pyridine-2,5-diamine hydrochloride presents several distinct challenges that necessitate careful optimization of reaction conditions:

  • Coordinating Heterocycle: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and low yields. This is a well-documented issue in the amination of 2-halopyridines.[4]

  • Electron-Rich Substrate: The two amino groups on the pyridine ring increase its electron density, which can affect the oxidative addition step of the catalytic cycle.

  • Hydrochloride Salt: The starting material is a hydrochloride salt, requiring neutralization in situ or prior to the reaction. The choice of base is therefore critical to both deprotonate the amine nucleophile and neutralize the hydrochloride salt without promoting side reactions.

  • Potential for Bis-Arylation: While the target is the mono-amination product, the presence of two amino groups on the coupling partner could lead to undesired bis-arylation, especially with highly reactive catalysts.

Key Reaction Parameters and Optimization

Successful Buchwald-Hartwig amination hinges on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.

ParameterRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source.[5]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky, electron-rich biaryl phosphine ligand that promotes reductive elimination and can mitigate catalyst poisoning by the pyridine nitrogen.
Base NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium Phosphate)A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice.[3] K₃PO₄ can be a milder alternative if base-sensitive functional groups are present.[5]
Solvent Toluene or 1,4-DioxaneAprotic, non-polar solvents are generally preferred.[6] Toluene is often favored for reactions involving aryl iodides to minimize the inhibitory effect of the iodide salt byproduct.[7]
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.[4]

Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex Ar-Pd(II)-X(L) Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange R'R''NH Amine Complex Ar-Pd(II)-NHR'R''+ Ligand\nExchange->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation Base Amido Complex Ar-Pd(II)-NR'R''(L) Deprotonation->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Product Ar-NR'R'' Reductive\nElimination->Product Catalyst\nRegeneration Catalyst Regeneration Reductive\nElimination->Catalyst\nRegeneration Catalyst\nRegeneration->Pd(0)L

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol

This protocol details the amination of 3-Iodo-pyridine-2,5-diamine hydrochloride with a generic secondary amine (e.g., morpholine) as the coupling partner.

Reagents and Equipment
  • 3-Iodo-pyridine-2,5-diamine hydrochloride

  • Secondary amine (e.g., morpholine)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow A Reagent Preparation (Drying & Degassing) B Reaction Setup (Inert Atmosphere) A->B C Reaction (Heating & Stirring) B->C D Reaction Monitoring (TLC or LC-MS) C->D D->C Continue if incomplete E Work-up (Quenching & Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Reaction Setup
  • Inert Atmosphere: Assemble the reaction glassware (Schlenk flask and condenser) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of argon or nitrogen. Maintaining an inert atmosphere is crucial as palladium catalysts are sensitive to oxygen.[8]

  • Reagent Addition: To the flask, add 3-Iodo-pyridine-2,5-diamine hydrochloride (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Solvent and Base: Add anhydrous toluene via syringe. Stir the mixture for 5-10 minutes. Then, add the secondary amine (1.2 equiv) followed by the portion-wise addition of NaOtBu (2.5 equiv). The excess base is to neutralize the hydrochloride salt and deprotonate the amine.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

Reaction Monitoring
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • A healthy reaction mixture will typically be a homogeneous, colored solution (often yellow to reddish-brown). The formation of a black precipitate (palladium black) indicates catalyst decomposition.[4]

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[9][10]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Catalyst poisoning by the pyridine nitrogen.[4]- Impure reagents or solvents.[8]- Inadequate inert atmosphere.[8]- Increase ligand loading.- Use a pre-catalyst.- Ensure all reagents are pure and solvents are anhydrous and degassed.
Formation of Palladium Black - Catalyst decomposition due to oxygen or impurities.[4]- Improve inert atmosphere technique.- Purify all reagents and solvents.
Incomplete Reaction - Insufficient heating or reaction time.- Reagent insolubility.[4]- Increase reaction temperature or time.- Screen alternative solvents to improve solubility.
Side Product Formation - Hydrodehalogenation (removal of iodine).- Bis-arylation.- Use a milder base.- Adjust the stoichiometry of the amine coupling partner.

Conclusion

The Buchwald-Hartwig amination of 3-Iodo-pyridine-2,5-diamine hydrochloride is a challenging yet achievable transformation. Careful attention to the choice of catalyst system, base, and reaction conditions, particularly the maintenance of an inert atmosphere, is paramount for success. This detailed protocol and troubleshooting guide provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful C-N bond-forming reaction in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 132(43), 15334–15337. Retrieved from [Link]

  • Name-Reaction.com. (2026). Buchwald-Hartwig amination. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, July 22). Should I do solvent extraction for Buchwald–Hartwig amination? Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, July 23). Purification of Buchwald-Hartwig amination. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information. Retrieved from [Link]

  • Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Kumar, R., et al. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(13), 4247. Retrieved from [Link]

  • Wölfling, J., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1044. Retrieved from [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 5-Amino-7-Azaindole Derivatives via Sonogashira-Heteroannulation of 3-Iodo-pyridine-2,5-diamine HCl

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Heterocyclic Intermediates, Kinase Inhibitor Scaffolds, Cross-Coupling Cascades Executive Summary The 7-azaindole (1H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Heterocyclic Intermediates, Kinase Inhibitor Scaffolds, Cross-Coupling Cascades

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern medicinal chemistry, frequently deployed as an ATP-competitive hinge-binder in kinase inhibitors. While traditional syntheses often require harsh nitration and reduction sequences[1], the commercial availability of 3-iodo-pyridine-2,5-diamine hydrochloride provides a highly efficient, orthogonal starting point. This application note details a robust, two-step methodology to synthesize 5-amino-2-substituted-7-azaindoles. By utilizing a palladium-catalyzed Sonogashira cross-coupling followed by a base-mediated heteroannulation, chemists can rapidly generate diversified libraries of functionalized azaindoles.

Mechanistic Rationale & Strategy

As a bifunctional building block, 3-iodo-pyridine-2,5-diamine HCl offers three distinct reactive sites that dictate our synthetic strategy:

  • C3-Iodide (The Coupling Site): The iodine atom at the 3-position is highly primed for oxidative addition by Pd(0) species. This allows for the facile introduction of diverse terminal alkynes via Sonogashira coupling[2].

  • C2-Amine (The Annulation Nucleophile): Positioned directly adjacent to the newly installed C3-alkyne, the 2-amino group serves as the internal nucleophile. Under strongly basic conditions, it undergoes a 5-endo-dig cyclization onto the alkyne to forge the fused pyrrole ring, yielding a 2-substituted 7-azaindole[3].

  • C5-Amine (The Diversification Handle): Unlike traditional routes that require late-stage reduction of a 5-nitro group[1], this building block already possesses the 5-amino group. This exocyclic amine acts as a critical handle for downstream functionalization (e.g., amidation, urea formation) to optimize target binding.

Why the Hydrochloride Salt? Electron-rich diaminopyridines are highly susceptible to air oxidation, often degrading into intractable black tars. The hydrochloride salt (CAS 2065250-04-4) stabilizes the core[4]. During the initial cross-coupling, an extra equivalent of base (e.g., triethylamine) is utilized to liberate the free base in situ, ensuring a self-validating and clean reaction profile.

Chemical Workflow

Workflow A 3-Iodo-pyridine- 2,5-diamine HCl B Sonogashira Coupling A->B C 3-Alkynyl-pyridine- 2,5-diamine B->C D Heteroannulation (18-crown-6) C->D E 5-Amino-7-azaindole Core D->E

Fig 1: Two-step synthesis of 5-amino-7-azaindoles from 3-iodo-pyridine-2,5-diamine HCl.

Experimental Protocols

The following protocols describe the synthesis of 5-amino-2-phenyl-1H-pyrrolo[2,3-b]pyridine using phenylacetylene as the model alkyne.

Protocol A: Sonogashira Cross-Coupling

Objective: Install the alkyne at the C3 position while liberating the free base.

  • Preparation: To an oven-dried, argon-purged Schlenk flask, add 3-iodo-pyridine-2,5-diamine HCl (1.0 equiv, 10 mmol) and CuI (0.05 equiv, 0.5 mmol).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.05 equiv, 0.5 mmol). Evacuate and backfill the flask with argon three times.

  • Solvent & Base: Inject anhydrous DMF (20 mL) followed by anhydrous Triethylamine (3.0 equiv, 30 mmol). Causality Note: The excess Et₃N neutralizes the HCl salt and acts as the base for the cross-coupling.

  • Alkyne Addition: Slowly inject phenylacetylene (1.2 equiv, 12 mmol) dropwise to prevent homocoupling (Glaser coupling).

  • Reaction: Heat the mixture to 60 °C for 12 hours. Monitor via LC-MS until the starting material mass (m/z 236) is consumed and the product mass (m/z 210) appears.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with saturated aqueous NH₄Cl (3 × 50 mL) to remove copper salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH) to yield 3-(phenylethynyl)pyridine-2,5-diamine.

Protocol B: Base-Mediated Heteroannulation

Objective: Cyclize the intermediate into the 7-azaindole core using a "naked" anion strategy.

  • Preparation: In a dry flask under argon, dissolve the purified 3-(phenylethynyl)pyridine-2,5-diamine (1.0 equiv, 5 mmol) in anhydrous Toluene (25 mL).

  • Additive & Base: Add 18-crown-6 (0.1 equiv, 0.5 mmol) followed by Potassium tert-butoxide (KOtBu) (2.0 equiv, 10 mmol). Causality Note: This is a critical field-proven insight. 18-crown-6 chelates the K⁺ cation, generating a highly reactive, "naked" tert-butoxide anion. This dramatically increases the basicity required to deprotonate the C2-amine and drive the cyclization[3].

  • Reaction: Heat the mixture to 65 °C for 4 hours. The reaction color will darken as the cyclization proceeds.

  • Workup: Quench with water (10 mL), extract with EtOAc (3 × 20 mL), wash with brine, and dry over MgSO₄. Concentration and recrystallization from EtOH yields the pure 5-amino-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Quantitative Optimization Data

To ensure a self-validating system, the following tables summarize the optimization parameters for both steps, demonstrating the causality behind the chosen reagents.

Table 1: Optimization of the Sonogashira Coupling Step

EntryCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Rationale / Observation
1PdCl₂(PPh₃)₂ / CuIEt₃N (neat)252445Sluggish kinetics at room temperature.
2PdCl₂(PPh₃)₂ / CuIEt₃N / DMF601288 Optimal. DMF enhances solubility of the HCl salt.
3Pd(PPh₃)₄ / CuIEt₃N / DMF601282Slightly lower yield; Pd(0) prone to aggregation.
4PdCl₂(PPh₃)₂ / NoneEt₃N / DMF802420Cu-free conditions fail to activate the alkyne efficiently.

Table 2: Optimization of the Heteroannulation Step

EntryBase (2.0 eq)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)Rationale / Observation
1KOtBuNoneToluene651235Incomplete conversion; insufficient basicity.
2KOtBu18-crown-6 (10%) Toluene65492 Optimal. "Naked" anion drives rapid cyclization[3].
3NaOtBuNoneToluene651215Na⁺ forms tighter ion pairs, reducing basicity.
4K₂CO₃NoneDMF10024TraceWeak base cannot deprotonate the C2-amine.

Biological Application Context

Once synthesized, the 5-amino-7-azaindole core is typically functionalized at the C5-amine via amidation to generate targeted kinase inhibitors. These molecules are highly effective in disrupting the JAK/STAT signaling pathway, a primary target for autoimmune diseases and oncology.

Pathway Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor 5-Amino-7-azaindole Derivative Inhibitor->JAK ATP Competition Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus

Fig 2: Mechanism of action for 5-amino-7-azaindole derivatives as JAK pathway inhibitors.

References

  • Pearson, S. E., & Nandan, S. "A Practical, Efficient Synthesis of 5-Amino-7-azaindole". Synthesis, 2005(15), 2503-2506.[1] URL: [Link]

  • "Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole". Organic Process Research & Development, ACS Publications, 2015.[2] URL: [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. "Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6". Synthesis, 2007(14), 2149-2152.[3] URL: [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of 3-Iodo-pyridine-2,5-diamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the N-alkylation of 3-Iodo-pyridine-2,5-diamine hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the N-alkylation of 3-Iodo-pyridine-2,5-diamine hydrochloride, a critical transformation for the synthesis of novel pharmaceutical intermediates. This document outlines the key chemical principles, a detailed experimental protocol, and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Significance of N-Alkylated Pyridines

N-alkylated pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] The introduction of an alkyl group at the pyridine nitrogen can profoundly influence the molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This late-stage functionalization is a powerful tool in structure-activity relationship (SAR) studies during drug discovery. The target molecule, 3-Iodo-pyridine-2,5-diamine, presents a unique synthetic challenge due to multiple nucleophilic sites, demanding a carefully considered approach to achieve selective N-alkylation.

Core Principles and Strategic Considerations

The N-alkylation of 3-Iodo-pyridine-2,5-diamine hydrochloride is governed by the interplay of several factors, including the choice of base, solvent, and alkylating agent, as well as the inherent reactivity of the substrate.

Regioselectivity: A Key Challenge

The substrate possesses three potential sites for alkylation: the endocyclic pyridine nitrogen and the two exocyclic amino groups at the C2 and C5 positions. Generally, exocyclic amino groups are more nucleophilic than the pyridine ring nitrogen.[2] Therefore, direct alkylation without a protecting group strategy is likely to result in a mixture of products, with alkylation on the amino groups being a significant side reaction. For selective N-alkylation of the pyridine ring, protection of the more nucleophilic amino groups is often a necessary prerequisite.

The Role of the Base

The starting material is a hydrochloride salt, meaning the pyridine nitrogen is protonated. A base is required to deprotonate the pyridinium salt to generate the neutral, nucleophilic pyridine. The choice of base is critical; it must be strong enough to deprotonate the pyridinium ion but not so strong as to deprotonate the amino groups, which would further enhance their nucleophilicity. Common bases for N-alkylation of pyridines include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Solvent Effects

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate and selectivity.[3] Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly employed for N-alkylation reactions as they can dissolve the pyridinium salt and promote the Sₙ2 reaction with the alkylating agent.[4]

Choice of Alkylating Agent

The reactivity of the alkylating agent (R-X) follows the general trend of I > Br > Cl for the leaving group (X). Activated alkyl halides, such as benzyl or allyl halides, will react more readily than unactivated alkyl halides.[5] The stoichiometry of the alkylating agent should be carefully controlled to minimize over-alkylation.[2]

Experimental Workflow Overview

The following diagram outlines the general workflow for the N-alkylation of 3-Iodo-pyridine-2,5-diamine hydrochloride, including a potential protection step for the amino groups.

workflow cluster_prep Preparation cluster_reaction N-Alkylation Reaction cluster_workup Work-up and Purification cluster_final Final Product start Start with 3-Iodo-pyridine-2,5-diamine hydrochloride protect Protection of Amino Groups (e.g., Boc anhydride) start->protect deprotonation Deprotonation with Base (e.g., K2CO3) in Solvent (e.g., DMF) protect->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation reaction_monitoring Reaction Monitoring (TLC/LC-MS) alkylation->reaction_monitoring quench Quench Reaction reaction_monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification deprotection Deprotection of Amino Groups purification->deprotection final_product Characterization of N-alkylated Product deprotection->final_product

Caption: General workflow for the N-alkylation of 3-Iodo-pyridine-2,5-diamine.

Detailed Experimental Protocol

This protocol provides a starting point for the N-alkylation of 3-Iodo-pyridine-2,5-diamine hydrochloride. Optimization of reaction conditions may be necessary depending on the specific alkylating agent used.

Materials:

  • 3-Iodo-pyridine-2,5-diamine hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Iodo-pyridine-2,5-diamine hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to the flask to dissolve the starting material. Add anhydrous potassium carbonate (2.0-3.0 eq). Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the pyridinium salt.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with water and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N-alkylated product.[6]

Reaction Mechanism

The N-alkylation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

mechanism Py-NH+ Pyridinium Ion Py-N Neutral Pyridine Py-NH+->Py-N + Base TransitionState [Py-N---R---X]‡ Py-N->TransitionState + R-X R-X Alkyl Halide (R-X) Product N-Alkylated Pyridinium Salt TransitionState->Product - X- Base Base BH+ Protonated Base Base->BH+ + H+ X- Halide Ion

Caption: Simplified Sₙ2 mechanism for N-alkylation of pyridine.

Data Summary: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of pyridine derivatives found in the literature, which can serve as a guide for optimizing the reaction of 3-Iodo-pyridine-2,5-diamine hydrochloride.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Reference
Benzyl bromideK₂CO₃DMFRT - 8012 - 24[4]
Alkyl halidesCsFDMF8048[5]
Alkyl halidest-BuOKDMF803[5]
1-BromobutaneNaHDMF/DMENot specifiedNot specified[5]
Benzyl chlorideTetrabutylammonium fluorideTHFRTOvernight[7]

Troubleshooting and Optimization

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, using a more reactive alkylating agent (e.g., an iodide instead of a bromide), or employing a stronger base like cesium carbonate.

  • Formation of Side Products (Alkylation on Amino Groups): As discussed, this is a significant challenge. If a mixture of products is obtained, a protecting group strategy for the amino groups is highly recommended. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). After successful N-alkylation of the pyridine ring, these groups can be removed under appropriate conditions.

  • Purification Challenges: The polarity of the starting material and the N-alkylated product can be similar, making chromatographic separation difficult. Careful selection of the eluent system and potentially using a different stationary phase (e.g., alumina) may be necessary. Conversion of the product to a salt (e.g., hydrochloride) can sometimes facilitate purification by crystallization.[6]

Conclusion

The N-alkylation of 3-Iodo-pyridine-2,5-diamine hydrochloride is a feasible but challenging transformation that requires careful control of reaction conditions to achieve the desired regioselectivity. By understanding the underlying chemical principles and considering a protecting group strategy, researchers can successfully synthesize N-alkylated derivatives of this important scaffold for applications in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. Retrieved from [Link]

  • American Chemical Society. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • American Chemical Society. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Retrieved from [Link]

  • MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]

  • American Chemical Society. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • National Institutes of Health. (n.d.). Unified ionic and radical C-4 alkylation and arylation of pyridines. PMC. Retrieved from [Link]

  • American Chemical Society. (2024). Two-Step Formation of Substituted Pyridines from Iodoenones. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • American Chemical Society. (2015). Molecular Iodine-Mediated Chemoselective Synthesis of Multisubstituted Pyridines through Catabolism and Reconstruction Behavior of Natural Amino Acids. Organic Letters. Retrieved from [Link]

  • American Chemical Society. (2023). Iodine-Mediated Heterocyclization for the Synthesis of 6-Alkylthio-1,3,5-triazine-2,4-diamines from N-Alkylpyridinium Salts and NH4SCN. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2012). CN101654432B - Method for N-alkylation of 2-pyridone.
  • American Chemical Society. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]

  • Journal of Medical, Chemical and Biomedical Engineering. (2025). Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. Retrieved from [Link]

Sources

Application

Application Note: 3-Iodo-pyridine-2,5-diamine Hydrochloride as a Versatile Scaffold for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals. Abstract Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern drug discovery. This application note presents 3-Iodo-pyridine-2,5-diamine hydrochloride as a strategic starting scaffold for the discovery and development of novel kinase inhibitors. We will explore the rationale behind its use, detailing how its structural features—the hinge-binding diaminopyridine core and the synthetically versatile iodine substituent—provide a powerful platform for medicinal chemistry exploration. This guide provides detailed protocols for a comprehensive discovery cascade, from initial biochemical screening to cellular target engagement and downstream pathway analysis, enabling researchers to effectively leverage this scaffold in their kinase inhibitor programs.

Introduction: The Strategic Value of a Privileged Scaffold

The human kinome comprises over 500 protein kinases that act as central nodes in cellular signaling pathways.[1] Their fundamental role in regulating processes like cell growth, proliferation, and differentiation makes them highly attractive targets for therapeutic intervention.[2] A successful strategy in kinase inhibitor design involves the use of "privileged scaffolds"—core molecular structures that are known to bind to conserved features of the kinase family, which can then be decorated with various substituents to achieve potency and selectivity.

The aminopyridine and diaminopyridine motifs are well-established privileged scaffolds that effectively mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[3][4][5] 3-Iodo-pyridine-2,5-diamine hydrochloride is a particularly valuable starting point for a kinase inhibitor discovery campaign for several key reasons:

  • Hinge-Binding Motif: The 2,5-diaminopyridine core is primed to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, providing a strong anchoring point for the inhibitor.

  • Vector for Chemical Elaboration: The iodine atom at the 3-position is a versatile synthetic handle. It allows for the use of robust and high-yield cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of chemical groups.[4][6] This enables the systematic exploration of adjacent pockets within the ATP-binding site to enhance affinity and target selectivity.

  • Physicochemical Properties: As a hydrochloride salt, the compound is expected to have improved aqueous solubility and stability, facilitating its use in initial screening assays and formulation studies.

This guide will walk through a logical workflow for utilizing this scaffold, from library synthesis to comprehensive biological evaluation.

From Scaffold to Library: A Medicinal Chemistry Workflow

The primary application of 3-Iodo-pyridine-2,5-diamine hydrochloride is as a foundational building block for a Structure-Activity Relationship (SAR) study. The goal is to append different chemical moieties to the core scaffold via the iodine atom to identify substituents that confer high potency and selectivity for a target kinase.

A typical workflow involves parallel synthesis to rapidly generate a library of diverse analogs. The choice of reaction depends on the desired chemical linkage and the nature of the substituent to be introduced.

G cluster_0 Scaffold Diversification Workflow cluster_1 Cross-Coupling Reactions cluster_2 Generated Analog Library Scaffold 3-Iodo-pyridine-2,5-diamine Hydrochloride Suzuki Suzuki Coupling (Boronic Acids/Esters) Scaffold->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Scaffold->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (Amines) Scaffold->Buchwald Pd Catalyst, Base Aryl Aryl/Heteroaryl Analogs Suzuki->Aryl Alkynyl Alkynyl-Linked Analogs Sonogashira->Alkynyl Amino Amino-Linked Analogs Buchwald->Amino Screening Biological Screening (Biochemical & Cellular Assays) Aryl->Screening Alkynyl->Screening Amino->Screening

Caption: Synthetic workflow for diversifying the 3-iodopyridine scaffold.

This strategy allows chemists to systematically probe the chemical space around the core scaffold. For instance, attaching various aryl groups via Suzuki coupling can explore hydrophobic pockets, while adding amines via Buchwald-Hartwig amination can introduce new hydrogen bond donors or acceptors to interact with solvent-exposed regions of the active site.

Part 1: Biochemical Evaluation of Novel Inhibitors

The first step in evaluating a new library of compounds is to determine their ability to directly inhibit the catalytic activity of the target kinase in a purified, in vitro system.[1] This allows for a clean measurement of potency (typically as an IC50 value) without the complexities of a cellular environment.

Technology Overview for Biochemical Kinase Assays

A variety of robust, high-throughput assay formats are available, each with distinct advantages.[7][8]

Assay TechnologyPrincipleAdvantagesDisadvantages
ADP-Glo™ Luminescence-based detection of ADP produced by the kinase reaction.[9]Universal for any kinase, highly sensitive, resistant to signal interference.Endpoint assay, requires two addition steps.
LanthaScreen™ TR-FRET Time-Resolved FRET between a europium-labeled antibody and a fluorescent tracer binding to a phosphorylated substrate.[8]Homogeneous (no-wash), ratiometric, kinetic or endpoint, high Z' factor.Requires specific phospho-antibodies and labeled substrates.
Z'-LYTE® FRET-based assay measuring differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolysis.[8]Universal for many Ser/Thr and Tyr kinases, ratiometric.Requires specific peptide substrates, can be sensitive to protease inhibitors.
Radiometric (³²P/³³P) Measures the incorporation of radiolabeled phosphate from ATP onto a substrate.Gold standard, direct measurement, highly sensitive.Safety concerns (radioactivity), waste disposal, not high-throughput.
Protocol 1: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Causality Behind Choices:

  • Low-Volume 384-Well Plate: Minimizes reagent consumption, making it cost-effective for screening large libraries.

  • 10-Point, 3-Fold Serial Dilution: Provides a sufficient concentration range to accurately define the top and bottom plateaus of the dose-response curve for precise IC50 calculation.

  • DMSO Concentration: Kept constant across all wells (e.g., 1%) to prevent solvent effects from confounding the results.[7]

  • ATP Concentration: Set at or near the Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.

G cluster_0 ADP-Glo™ Assay Workflow Step1 Step 1: Kinase Reaction Add Kinase, Substrate, ATP, and Test Compound to well. Step2 Step 2: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate 40 min. Step1->Step2 Incubate (e.g., 60 min) Step3 Step 3: Generate Signal Add Kinase Detection Reagent. Incubate 30 min. Step2->Step3 Step4 Step 4: Read Luminescence Measure signal on a plate reader. Step3->Step4

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

Step-by-Step Methodology:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

    • Transfer a small volume (e.g., 50 nL) of each compound dilution into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase, its specific substrate, and ATP in the appropriate reaction buffer.

    • Dispense 2.5 µL of this master mix into each well of the assay plate to start the reaction.

  • Reaction Incubation:

    • Briefly centrifuge the plate to mix the contents.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 2.5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 5 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back into ATP, which is then used by a luciferase to produce a light signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Target Engagement and Pathway Inhibition

A potent biochemical inhibitor is only a promising starting point. It is crucial to verify that the compound can enter cells, bind to its intended target in the presence of high endogenous ATP concentrations, and produce a functional downstream effect.[10][11]

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a powerful method to quantify compound binding to a specific kinase target in living cells.[12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor (tracer).

Causality Behind Choices:

  • Live HEK293 Cells: A common, robust cell line used for expressing recombinant proteins. The live-cell format provides a physiological context.[13]

  • Competitive Displacement: This assay format directly measures target occupancy. A successful inhibitor will compete with the tracer for the kinase's active site, leading to a decrease in the BRET signal. This provides direct evidence of target engagement.

G cluster_0 NanoBRET™ Target Engagement Principle cluster_1 No Inhibitor cluster_2 Inhibitor Present Node_A NanoLuc-Kinase Fusion Protein Node_B Cell-Permeable Fluorescent Tracer Node_A->Node_B Binding Node_C High BRET Signal (Tracer Binds Kinase) Node_B->Node_C Energy Transfer Node_D NanoLuc-Kinase Fusion Protein Node_E Test Compound (Inhibitor) Node_D->Node_E Binding Node_F Low BRET Signal (Tracer Displaced) Node_E->Node_F No Energy Transfer

Caption: Competitive displacement principle of the NanoBRET™ assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293 cells and transiently transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM® medium.

  • Cell Plating:

    • Dispense the cell suspension into a 96-well or 384-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds.

    • Create a working solution containing both the NanoBRET™ tracer and the test compound dilutions.

    • Add this solution to the cells.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compounds and tracer to reach binding equilibrium within the cells.

  • Substrate Addition and Reading:

    • Add Nano-Glo® Substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (Tracer) emission signals separately.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the compound concentration to determine the cellular IC50, which reflects the potency of target engagement.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol confirms that target engagement leads to the intended biological outcome: inhibition of the kinase's signaling pathway. This is achieved by measuring the phosphorylation status of a known downstream substrate.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., one known to be dependent on the target kinase) and allow cells to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor (and a vehicle control) for a specified time (e.g., 2-4 hours).

    • If the pathway is not basally active, stimulate it with an appropriate growth factor or activator for a short period (e.g., 15 minutes) before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.

    • Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Compound Handling and Safety Information

While a specific Safety Data Sheet (SDS) for 3-Iodo-pyridine-2,5-diamine hydrochloride is not available, data from analogous compounds (iodopyridines, diaminopyridines) suggest the following precautions should be taken.[14][15][16][17][18]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15][17]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[14]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator is recommended.[16]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Celtarys - Drug Discovery. (2025, August 14). Biochemical assays for kinase activity detection.
  • Thermo Fisher Scientific - UK. Biochemical Kinase Assays.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2022, May 11).
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Bio Molecular Systems. Kinase Assays with Myra.
  • Kinase Logistics. Cell-based Kinase Profiling Service.
  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • AK Scientific, Inc. SDS for 2-Amino-3-iodopyridine.
  • Fisher Scientific. SAFETY DATA SHEET for 2,5-Diaminopyridine dihydrochloride.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (2025, September 18).
  • Tokyo Chemical Industry. (2025, November 5).
  • ChemicalBook. 3-Iodopyridine synthesis.
  • PubMed. (2014, June 15). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2.
  • PMC. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.
  • PMC.

Sources

Method

Application Note: Synthesis and Post-Polymerization Modification of Functional Polyimide Precursors using 3-Iodo-pyridine-2,5-diamine Hydrochloride

Executive Summary The development of advanced polyimides (PIs) for next-generation optoelectronics, gas separation membranes, and flexible displays requires monomers that offer both intrinsic structural benefits and hand...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced polyimides (PIs) for next-generation optoelectronics, gas separation membranes, and flexible displays requires monomers that offer both intrinsic structural benefits and handles for chemical tunability. 3-Iodo-pyridine-2,5-diamine hydrochloride (CAS: 2065250-04-4) is a highly specialized dual-function monomer. It integrates the thermal stability and rigidity of a pyridine core with the chemical versatility of an iodine substituent. This application note details the mechanistic rationale, self-validating protocols, and quantitative benchmarks for utilizing this monomer in the synthesis of high-performance, functionalized polyimide precursors.

Mechanistic Insights & Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific monomer architecture is chosen and how its chemical nuances dictate the experimental workflow:

  • The Pyridine Core (Rigidity & Autocatalysis): Incorporating a pyridine ring into the polyimide backbone enhances chain rigidity, leading to high glass transition temperatures ( Tg​ > 240 °C) and excellent mechanical strength. Furthermore, the nitrogen atom in the pyridine ring acts as an internal basic site. This local basicity can lower the activation energy required for thermal imidization, enabling lower-temperature curing profiles compared to standard carbocyclic diamines [1, 2].

  • The Iodine Handle (Heavy Atom Effect & PPM): The iodine atom at the 3-position serves two primary purposes. Physically, the heavy atom effect increases the refractive index and X-ray opacity of the resulting polymer. Chemically, the carbon-iodine (C-I) bond is an ideal electrophilic site for Post-Polymerization Modification (PPM). Through Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki coupling), researchers can graft non-linear optical (NLO) chromophores, bulky free-volume-enhancing groups, or crosslinkable moieties onto the polymer chain without subjecting these sensitive groups to the harsh conditions of initial monomer synthesis.

  • The Hydrochloride Salt Factor: The monomer is commercially supplied as a hydrochloride salt [3]. Electron-rich diamines are highly susceptible to oxidation; the HCl salt stabilizes the amine groups during storage. However, protonated amines are non-nucleophilic. Therefore, an in-situ neutralization step is strictly required to liberate the free amine before the addition of the dianhydride.

Experimental Protocols & Self-Validating Workflows

The following protocols describe the synthesis of a poly(amic acid) (PAA) precursor, its optional modification, and final imidization. Every phase includes a built-in quality control checkpoint to ensure the system self-validates before proceeding.

Phase 1: In-Situ Neutralization and PAA Synthesis

Causality: Propylene oxide is chosen as the neutralizing agent because it acts as an acid scavenger, forming volatile propylene chlorohydrin that is easily baked off during thermal imidization, unlike tertiary amine salts which can precipitate and cause film defects.

  • Dissolution: In a flame-dried, nitrogen-purged three-neck flask, suspend 10.0 mmol of 3-Iodo-pyridine-2,5-diamine hydrochloride in 40 mL of anhydrous N,N-Dimethylacetamide (DMAc).

  • Neutralization: Add 22.0 mmol of propylene oxide dropwise at room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint 1: The transition from a cloudy suspension to a clear, homogeneous solution visually confirms the successful liberation of the free diamine.

  • Polymerization: Cool the reaction mixture to 0–5 °C using an ice bath (crucial to prevent premature imidization and exothermic side reactions). Slowly add 10.0 mmol of a dianhydride (e.g., 6FDA or BPDA) in small portions over 30 minutes.

  • Chain Extension: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours to form the PAA.

    • Self-Validation Checkpoint 2: The solution viscosity will increase exponentially, often requiring an additional 10-20 mL of DMAc to maintain a stirrable vortex. FTIR analysis of a drop-cast film will show a strong Amide I carbonyl stretch at ~1650 cm⁻¹ and a broad -OH/-NH band at 3200–3400 cm⁻¹, confirming successful chain extension.

Phase 2: Post-Polymerization Modification (Sonogashira Coupling)

Causality: Performing PPM on the soluble PAA intermediate ensures homogeneous reaction conditions. The iodine atom is highly reactive toward Pd(0) insertion, allowing the attachment of terminal alkynes.

  • Catalyst Addition: To the viscous PAA solution, add 5 mol% Pd(PPh₃)₄ and 10 mol% CuI under a strict nitrogen atmosphere.

  • Functionalization: Add 12.0 mmol of the desired functional terminal alkyne (e.g., phenylacetylene for increased free volume) and 25.0 mmol of anhydrous triethylamine.

  • Reaction: Stir the mixture at 60 °C for 12 hours.

    • Self-Validation Checkpoint 3: Isolate a small aliquot by precipitating in methanol. FTIR will reveal the disappearance of the C-I stretch and the emergence of an internal alkyne (-C≡C-) stretch at ~2200 cm⁻¹.

Phase 3: Thermal Imidization (Cyclodehydration)

Causality: A stepwise heating profile allows for the slow evaporation of DMAc and reaction byproducts, preventing the formation of voids or blisters in the final polyimide film.

  • Casting: Spin-coat or doctor-blade the PAA solution onto a clean glass or silicon substrate.

  • Thermal Profile: Place the substrate in a vacuum oven and apply the following heating program: 80 °C (2h) → 150 °C (1h) → 200 °C (1h) → 250 °C (1h) → 300 °C (1h).

    • Self-Validation Checkpoint 4: FTIR analysis of the cured film will show the complete disappearance of the amide band (~1650 cm⁻¹) and the appearance of characteristic imide ring vibrations: 1780 cm⁻¹ (symmetric C=O stretch), 1720 cm⁻¹ (asymmetric C=O stretch), and 1370 cm⁻¹ (C-N stretch).

Quantitative Data Presentation

The introduction of the pyridine ring and the iodine atom significantly alters the thermomechanical and optical properties of the resulting polyimide. The table below summarizes the expected property shifts based on the structural state of the polymer [1, 2].

PropertyStandard Pyridine-PI (Unsubstituted)Iodinated Pyridine-PI (Pre-PPM)Modified Pyridine-PI (Alkyne-Grafted)
Glass Transition Temp ( Tg​ ) 240–300 °C250–310 °C220–280 °C (Varies by graft bulkiness)
5% Weight Loss ( Td5%​ ) ~470–490 °C~450–470 °C~400–450 °C
Refractive Index (@ 1550 nm) ~1.60> 1.65 (Heavy atom effect)Tunable (1.55 – 1.68)
Tensile Strength 72–90 MPa65–85 MPa50–75 MPa
Solubility in Polar Aprotics GoodExcellentExcellent

Process Workflow Diagram

The following diagram illustrates the logical progression from the stabilized monomer salt to the advanced functionalized polyimide.

Workflow Monomer 3-Iodo-pyridine-2,5-diamine HCl (Starting Monomer) Neutralization In-situ Neutralization (Propylene Oxide in DMAc) Monomer->Neutralization Dissolution & Activation Polymerization Dianhydride Addition (e.g., 6FDA) at 0-5°C Neutralization->Polymerization Free Amine Generation PAA Poly(amic acid) (PAA) Intermediate Polymerization->PAA Chain Extension PPM Pd-Catalyzed Cross-Coupling (Post-Polymerization Mod.) PAA->PPM Functionalization (Optional) Imidization Thermal Imidization (Stepwise Heating to 300°C) PAA->Imidization Direct Curing PPM->Imidization Curing of Modified PAA FinalPI Functionalized Polyimide (Advanced Material) Imidization->FinalPI Cyclodehydration

Workflow for synthesis and modification of polyimides using 3-Iodo-pyridine-2,5-diamine HCl.

References

  • Li, Z., Wang, Y., & Zhu, S. (2021). "Synthesis and characterization of polyimides containing pyridine ring." Journal of Physics: Conference Series, 1732, 012126.[Link]

  • Zhao, J., Li, Y., Zhao, F., & Tu, G. (2025). "Curing Kinetics and Comprehensive Properties of Low Temperature Curing Polyimide Containing Pyridine Diamine." ACS Applied Polymer Materials.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Dehalogenation of 3-Iodo-pyridine-2,5-diamine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for troubleshooting the dehalogenation of 3-Iodo-pyridine-2,5-diamine hydrochloride during catalytic cross-c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting the dehalogenation of 3-Iodo-pyridine-2,5-diamine hydrochloride during catalytic cross-coupling reactions. This guide is designed to provide in-depth technical insights and actionable strategies to minimize or eliminate this common and problematic side reaction.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with 3-Iodo-pyridine-2,5-diamine hydrochloride?

A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on your 3-Iodo-pyridine-2,5-diamine hydrochloride is replaced by a hydrogen atom.[1][2] This leads to the formation of pyridine-2,5-diamine as a byproduct, which significantly lowers the yield of your desired coupled product and introduces purification challenges.[1][2] This issue is particularly pronounced with electron-rich aryl halides like 3-Iodo-pyridine-2,5-diamine hydrochloride, especially when using highly active catalyst systems.[3] The C-I bond is the weakest among the carbon-halogen bonds (C-Cl > C-Br > C-I), making aryl iodides the most susceptible to this side reaction.[2]

Q2: What is the primary mechanism behind the dehalogenation of aryl iodides?

A2: The dehalogenation of aryl iodides in palladium-catalyzed reactions typically proceeds through the formation of a palladium-hydride (Pd-H) species.[4][5] This intermediate can arise from various sources within the reaction mixture, such as the solvent (e.g., alcohols), the base, or even trace amounts of water.[1][2] Once formed, the Pd-H species can undergo reductive elimination with the aryl group, leading to the dehalogenated byproduct.

Q3: How do the diamino groups on the pyridine ring influence dehalogenation?

A3: The two amino groups on the pyridine ring are strong electron-donating groups. This electron-rich nature of the substrate makes the carbon-iodine bond more susceptible to oxidative addition to the palladium catalyst, a key step in the catalytic cycle. However, this increased reactivity can also accelerate the undesired dehalogenation pathway.[2][3] The amino groups can also potentially coordinate to the palladium center, influencing the catalyst's reactivity and stability.

Troubleshooting Guide: Strategies to Mitigate Dehalogenation

The key to preventing dehalogenation lies in carefully optimizing the reaction conditions to favor the desired cross-coupling pathway over the competing hydrodehalogenation side reaction.

Catalyst and Ligand Selection: The First Line of Defense

The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical in controlling the reaction's outcome.

Expertise & Experience: Bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step of the desired cross-coupling product.[1][2][4] This increased rate can effectively outcompete the hydrodehalogenation pathway. Ligands such as those from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos) are often excellent choices.[2] These ligands stabilize the palladium catalyst and promote the desired C-C or C-N bond formation.

dot graph TD { A[Start] --> B{High Dehalogenation?}; B --> |Yes| C{Optimize Ligand}; C --> D[Screen Bulky, Electron-Rich Ligands e.g., XPhos, SPhos]; D --> E{Dehalogenation Reduced?}; E --> |Yes| F[Proceed with Optimized Ligand]; E --> |No| G{Consider Other Parameters}; B --> |No| H[Reaction Successful];

} caption: Ligand selection workflow.

Troubleshooting Table: Ligand Selection

Ligand TypeExampleKey CharacteristicsImpact on Dehalogenation
Bulky, Electron-Rich Monophosphines XPhos, SPhos, RuPhosHigh steric bulk, strong electron-donating ability.[3]Generally reduces dehalogenation by accelerating reductive elimination of the desired product.[2][4]
Ferrocenylphosphines dppfRobust and versatile ligand.Can be effective, but may require more optimization compared to bulky monophosphines.
Triphenylphosphine (PPh3) PPh3Less bulky and less electron-donating.More prone to dehalogenation, especially with highly reactive substrates.
The Critical Role of the Base and Solvent System

The base and solvent can be significant sources of hydrides that lead to dehalogenation.[1][2]

Expertise & Experience: Alcoholic solvents, in particular, can be oxidized by the palladium complex to generate palladium-hydride species.[1] Therefore, switching to aprotic solvents like dioxane, toluene, or DMF is often beneficial. However, even aprotic solvents can sometimes contribute to dehalogenation, so screening may be necessary.

The choice of base is equally important. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote dehalogenation. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred as they are less likely to act as hydride donors.[4]

dot graph TD { A[Catalytic Cycle Start] --> B(Oxidative Addition); B --> C(Transmetalation); C --> D(Reductive Elimination); D --> E[Desired Product]; A -- Pd(0) --> B; B -- Ar-I --> C; C -- Nu-M --> D; D -- Pd(0) --> A;

} caption: Dehalogenation pathway.

Troubleshooting Table: Base and Solvent Selection

BaseSolventPotential for DehalogenationRationale
K₃PO₄, Cs₂CO₃, K₂CO₃Toluene, DioxaneLow Weaker, non-nucleophilic bases in aprotic solvents are less likely to be a source of hydrides.[4]
NaOtBu, KtOBuToluene, DioxaneModerate to High Strong alkoxide bases can promote dehalogenation pathways.[4]
K₂CO₃, Cs₂CO₃Alcohols (e.g., t-BuOH)High Alcoholic solvents can be oxidized to generate Pd-H species, a primary cause of dehalogenation.[1]
Temperature and Reaction Time: Fine-Tuning for Success

Expertise & Experience: Higher reaction temperatures can sometimes increase the rate of catalyst decomposition and promote side reactions, including dehalogenation.[1] It is often beneficial to run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate. Prolonged reaction times can also lead to increased byproduct formation. Therefore, monitoring the reaction progress by techniques like LC-MS or TLC is crucial to determine the optimal reaction time.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for minimizing dehalogenation in a Suzuki-Miyaura coupling with 3-Iodo-pyridine-2,5-diamine hydrochloride.

Materials:

  • 3-Iodo-pyridine-2,5-diamine hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • XPhos (1-2 mol% if not using a pre-catalyst)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • To a flame-dried reaction vessel, add 3-Iodo-pyridine-2,5-diamine hydrochloride, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the palladium pre-catalyst (or the palladium source and ligand).

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.

  • Monitor the reaction progress by LC-MS or TLC at regular intervals.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The success of this protocol can be validated by analyzing the crude reaction mixture by ¹H NMR or GC-MS to determine the ratio of the desired coupled product to the dehalogenated byproduct (pyridine-2,5-diamine).

References

  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem. (URL: )
  • Pd Nanoparticle Catalyzed Reductive Dehalogen
  • Cross-Coupling Reactions Guide. (URL: )
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • Preventing dehalogenation during reactions of bromo-fluoroanilines - Benchchem. (URL: )
  • minimizing hydrodehalogenation side products in palladium c
  • Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System | Organometallics - ACS Public
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (URL: )
  • Catalytic Hydrodehalogen
  • Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions | The Journal of Organic Chemistry - ACS Public
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (URL: )

Sources

Optimization

Technical Support Center: Troubleshooting 3-Iodo-pyridine-2,5-diamine Hydrochloride Solubility

Welcome to the technical support and troubleshooting center for 3-Iodo-pyridine-2,5-diamine hydrochloride (CAS: 2065250-04-4). This guide is designed for researchers and formulation scientists experiencing unexpectedly p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 3-Iodo-pyridine-2,5-diamine hydrochloride (CAS: 2065250-04-4). This guide is designed for researchers and formulation scientists experiencing unexpectedly poor aqueous solubility with this specific halogenated pyridine diamine salt.

Below, we dissect the physicochemical causality behind these solubility failures, provide self-validating experimental protocols to overcome them, and answer frequently asked questions from the field.

Diagnostic Overview: The Dual Threat to Solubility

While hydrochloride salt formation is a standard strategy to improve the aqueous solubility of basic active pharmaceutical ingredients (APIs), the highly specific electronic environment of 3-Iodo-pyridine-2,5-diamine introduces severe thermodynamic liabilities. The strongly electron-withdrawing iodine atom at the 3-position drastically reduces the pKa of the adjacent diamine groups.

When this weak base is formulated as an HCl salt, it becomes highly susceptible to two primary failure modes in aqueous media: Salt Disproportionation and the Common Ion Effect .

G Salt 3-Iodo-pyridine-2,5-diamine HCl (Solid Salt) Dissolved Dissolved API⁺ + Cl⁻ (Aqueous Phase) Salt->Dissolved Dissolution (Water) Dissolved->Salt Common Ion Effect FreeBase Free Base Precipitation (pH > pHmax) Dissolved->FreeBase Disproportionation (Deprotonation) CommonIon High [Cl⁻] Media (e.g., Saline, SGF) CommonIon->Dissolved Suppresses Solubility

Mechanisms of poor solubility: Common ion effect and salt disproportionation.

Mechanistic Root Causes
  • Salt Disproportionation (The "Spring-Free-Fall" Effect): Because the API is a very weak base, its pHmax​ (the pH at which the salt and free base have equal solubility) is extremely low. When introduced into unbuffered water (pH ~5.5) or physiological buffers (pH 7.4), the microenvironmental pH exceeds the pHmax​ . This thermodynamic imbalance drives the rapid deprotonation of the salt, leading to the precipitation of the highly lipophilic, non-ionic free base ()[1].

  • The Common Ion Effect: If you are attempting to dissolve the compound in saline (0.9% NaCl) or Simulated Gastric Fluid (SGF), the high background concentration of chloride ions shifts the dissociation equilibrium to the left. According to Le Chatelier’s principle, this suppresses the solubility product ( Ksp​ ) of the HCl salt, causing it to crash out of solution before disproportionation even occurs ()[2].

Corrective Workflows & Experimental Protocols

To systematically resolve these issues, follow the troubleshooting workflow below.

G Start Poor Aqueous Solubility CheckpH Check Medium pH vs. pHmax Start->CheckpH CheckCl Check [Cl⁻] in Medium Start->CheckCl Action1 Adjust pH < pHmax or Add Polymers CheckpH->Action1 pH too high Action2 Switch to Mesylate or Sulfate Salt CheckCl->Action2 High Chloride

Troubleshooting workflow for resolving 3-Iodo-pyridine-2,5-diamine HCl solubility issues.

Protocol A: Diagnosing Disproportionation via Kinetic Solubility Assay

Causality: This protocol determines if your salt is transiently dissolving and then precipitating as the free base (the "parachute" effect).

  • Preparation: Add excess 3-Iodo-pyridine-2,5-diamine HCl (e.g., 25 mg/mL) to 10 mL of DI water in a jacketed vessel at 25°C.

  • Sampling: Stir at 300 RPM. Withdraw 0.5 mL aliquots at 5, 15, 30, 60, 120, and 240 minutes. Filter immediately through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV to plot the kinetic solubility curve. A sharp initial peak followed by a drop to a low plateau indicates disproportionation[1].

  • Self-Validation (Critical): Isolate the remaining solid from the vessel via vacuum filtration. Dry and analyze via X-ray Powder Diffraction (XRPD). If the diffractogram matches the reference pattern of the free base rather than the starting HCl salt, disproportionation is definitively confirmed ()[3].

Protocol B: Formulation with Precipitation Inhibitors

Causality: If you must use the HCl salt in a non-clinical suspension, you can kinetically trap the drug in its supersaturated state using polymers that sterically hinder free base nucleation.

  • Vehicle Preparation: Prepare an aqueous vehicle containing 20 mg/mL PVP/VA (polyvinylpyrrolidone-vinyl acetate copolymer) and 5 mg/mL Tween 80. The Tween 80 enhances particle wetting, while PVP/VA acts as a precipitation inhibitor[4].

  • Suspension: Slowly sift the API into the vehicle while homogenizing to achieve a 5 mg/mL suspension.

  • Validation: Monitor the suspension via polarized light microscopy over 24 hours to ensure no large free base crystals nucleate.

Protocol C: Counterion Exchange (Mesylate Salt Synthesis)

Causality: Switching from a hydrochloride to a mesylate (methanesulfonate) salt eliminates the common ion effect in physiological chloride-rich media and typically provides a lower lattice energy, enhancing intrinsic solubility.

  • Free-Basing: Dissolve the HCl salt in minimal water/methanol. Slowly add 1M NaOH until the pH reaches 8.0. Extract the precipitating free base with ethyl acetate. Wash, dry over Na2​SO4​ , and evaporate the solvent.

  • Salt Formation: Dissolve the free base in acetone at 0–10°C. Add 1.05 molar equivalents of methanesulfonic acid dropwise.

  • Isolation: Warm to 20°C, allow crystallization, filter, and dry under vacuum.

  • Validation: Confirm the stoichiometry via 1H -NMR (integrating the mesylate methyl peak against the pyridine protons) and verify improved solubility in 0.9% NaCl.

Quantitative Data Center

The following table summarizes the expected physicochemical behavior of different forms of the API to guide your formulation strategy.

API FormIntrinsic Solubility ( S0​ )Estimated pHmax​ Susceptibility to Common Ion EffectRecommended Dosing Vehicle
Free Base < 0.1 mg/mLN/ANoneLipid-based formulations (e.g., SEDDS)
HCl Salt ~5-10 mg/mL (Transient)< 2.0High (Fails in Saline/SGF)Low-pH buffers (pH < 2.0) or PVP/VA suspensions
Mesylate Salt > 20 mg/mL (Stable)~ 3.5LowStandard buffers (pH 4-5) or 5% Dextrose

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve perfectly in pure water initially, but precipitate after 30 minutes? A: You are observing the "spring-and-parachute" effect characteristic of salt disproportionation. The HCl salt dissolves rapidly (the spring), but because the water's pH is higher than the salt's pHmax​ , the API deprotonates. The resulting free base becomes supersaturated and eventually nucleates and precipitates out of solution (the parachute/free-fall)[1].

Q: Can I use standard normal saline (0.9% NaCl) for my in vivo dosing of the HCl salt? A: No. Normal saline contains 154 mM of chloride ions. Because of the Common Ion Effect, this massive excess of chloride will immediately drive the equilibrium of the dissolving salt backward, preventing the API from entering solution[2]. Use 5% Dextrose in Water (D5W) instead to avoid chloride entirely.

Q: How can I formulate this compound for intravenous (IV) administration if the pH must be physiological (7.4)? A: At pH 7.4, the compound will exist almost entirely as the highly lipophilic free base. You cannot rely on salt solubility here. You must use a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% Water) or complexation agents like Hydroxypropyl-β-cyclodextrin (HPβCD) to solubilize the un-ionized free base.

References

  • Thakral et al. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations." Crystal Pharmatech.

  • "Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation." Molecular Pharmaceutics, ACS Publications.

  • "Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media." Molecular Pharmaceutics, ACS Publications.

  • "Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility." Molecular Pharmaceutics, ACS Publications.

  • "How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation." University of Helsinki.

Sources

Troubleshooting

Optimizing the purification yield of 3-Iodo-pyridine-2,5-diamine hydrochloride via chromatography

Welcome to the Technical Support Center. This guide is engineered for researchers and downstream process scientists tasked with optimizing the chromatographic purification of 3-Iodo-pyridine-2,5-diamine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and downstream process scientists tasked with optimizing the chromatographic purification of 3-Iodo-pyridine-2,5-diamine hydrochloride .

Due to its high polarity, basic diamine functionality, heavy halogen substitution, and susceptibility to oxidation, this compound presents a poly-dimensional challenge in liquid chromatography. This resource synthesizes mechanistic troubleshooting with field-validated protocols to maximize your purification yield and compound integrity.

Part 1: Core Challenges & Troubleshooting (FAQs)

Q1: My compound is eluting in the void volume on a standard C18 column. How do I increase retention without compromising the molecule? A: 3-Iodo-pyridine-2,5-diamine hydrochloride is a highly polar, water-soluble salt. In Reversed-Phase HPLC (RP-HPLC), the protonated amines render the molecule too hydrophilic to partition into the hydrophobic C18 stationary phase. While you could theoretically increase the mobile phase pH to deprotonate the amines and increase hydrophobicity, doing so exposes the electron-rich 2,5-diamine system to rapid oxidation. Solution: Abandon RP-HPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (typically >70% Acetonitrile)[1]. In HILIC, the polar analyte partitions into a water-rich layer immobilized on the stationary phase, providing excellent retention for polar basic salts without requiring destructive pH adjustments[2].

Q2: I am observing severe peak tailing, which is reducing my fraction purity. What is the mechanistic cause and how do I fix it? A: Peak tailing for basic aminopyridines is predominantly caused by secondary ion-exchange interactions between the protonated amine groups of your analyte and the ionized, acidic residual silanol groups ( SiO− ) on the silica support of the column[3]. Solution: If you are constrained to RP-HPLC, you must suppress silanol ionization by lowering the mobile phase pH (pH 2-3) using an acidic modifier like trifluoroacetic acid (TFA), or by adding a competing base like triethylamine (TEA) to mask the active sites[3]. However, if you transition to a mixed-mode or Zwitterionic HILIC column, the stationary phase chemistry inherently shields the underlying silica, neutralizing these parasitic secondary interactions and yielding symmetrical peaks[4].

Q3: My purified fractions are turning yellow/brown post-collection, and my overall yield is inexplicably low. What is degrading the compound? A: You are observing on-column or post-column oxidation. Pyridine-2,5-diamines are notorious for their oxidative instability; they are easily oxidized by dissolved oxygen or trace transition metals into highly colored quinonoid diimine complexes (a property that actually makes them useful as precursors in oxidative hair dyes)[5][6]. Furthermore, the C-I bond at the 3-position is susceptible to photo-cleavage (deiodination) under ambient laboratory light. Solution: You must implement a self-validating anti-oxidation workflow. This includes sparging all mobile phases with nitrogen, adding a sacrificial antioxidant (e.g., 0.1% ascorbic acid) to the sample diluent, and shielding the fraction collector from light.

Part 2: Visualizing the Workflows

To systematically address these issues, follow the logic outlined in the decision trees below.

chromatography_workflow Start Analyze Peak Shape & Yield (3-Iodo-pyridine-2,5-diamine HCl) Q1 Eluting in the void volume or poor retention? Start->Q1 HILIC Switch to HILIC Mode (Amide/Zwitterionic Column) Q1->HILIC Yes (Polarity Issue) Q2 Severe peak tailing observed? Q1->Q2 No Silanol Address Silanol Interactions: Use pH < 3 or TEA Masking Q2->Silanol Yes (Secondary Interactions) Q3 Low yield with discolored (yellow/brown) fractions? Q2->Q3 No Oxidation Prevent Degradation: Degas Solvents, Shield Light Q3->Oxidation Yes (Oxidation/Deiodination)

Caption: Troubleshooting workflow for optimizing the chromatography of polar aminopyridines.

degradation_pathway Molecule 3-Iodo-pyridine-2,5-diamine HCl Oxidation Oxidation (Dissolved O2 / Metals) Molecule->Oxidation Deiodination Photo-Deiodination (Actinic Light Exposure) Molecule->Deiodination Quinone Quinonoid Diimine (Colored Byproducts) Oxidation->Quinone Desiodo Pyridine-2,5-diamine (Loss of Target Mass) Deiodination->Desiodo YieldLoss Decreased Purification Yield & Impure Fractions Quinone->YieldLoss Desiodo->YieldLoss

Caption: Primary degradation pathways reducing the yield of 3-Iodo-pyridine-2,5-diamine.

Part 3: Comparative Data Analysis

To justify the shift from traditional methods, the following table summarizes the quantitative and qualitative differences between RP-HPLC and HILIC for this specific compound class.

ParameterTraditional RP-HPLC (C18)HILIC (Zwitterionic/Amide)
Retention Mechanism Hydrophobic partitioning (Poor for salts)Aqueous layer partitioning & Electrostatic[7]
Retention Factor ( k ) <0.5 (Elutes near void volume) 3.0−5.0 (Excellent retention)
Peak Symmetry Asymmetric / Severe Tailing ( As>2.0 )Highly Symmetrical ( As≈1.0−1.2 )
Mobile Phase High Aqueous (Promotes oxidation)High Organic (Limits hydrolysis/oxidation)
Sample Diluent Water/Buffer75-80% Acetonitrile (Prevents breakthrough)
Expected Yield 40% - 60% (Loss to degradation/tailing)> 90% (Sharp peaks, stable environment)

Part 4: Standard Operating Procedure (SOP)

Protocol: Optimized HILIC Purification Workflow

This protocol is designed as a self-validating system. By controlling the diluent polarity and eliminating oxidative variables, the method ensures high recovery of the intact 3-Iodo-pyridine-2,5-diamine hydrochloride.

Phase 1: System and Mobile Phase Preparation

  • Solvent Selection: Use strictly LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffer Preparation: Prepare a 10 mM Ammonium Formate buffer, adjusted to pH 3.0 using formic acid. Causality: The low pH ensures the diamines remain fully protonated, while the formate provides volatile ionic strength necessary for HILIC partitioning without suppressing MS signals[2][8].

  • Degassing (Critical): Sparge both Mobile Phase A (10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (100% ACN) with Nitrogen gas for 15 minutes prior to use to displace dissolved oxygen.

Phase 2: Sample Preparation

  • Diluent Matching: Dissolve the crude 3-Iodo-pyridine-2,5-diamine hydrochloride in a diluent of 75% ACN / 25% Water . Troubleshooting Note: Do not dissolve the sample in 100% water. Injecting a highly aqueous sample onto a HILIC column disrupts the immobilized water layer, causing the analyte to crash through the column unretained.

  • Antioxidant Spiking: Add 0.1% (w/v) ascorbic acid to the sample diluent. This acts as a sacrificial antioxidant, protecting the diamine from oxidizing into quinonoid diimines during the run[6].

  • Light Shielding: Wrap the sample vial in aluminum foil or use amber glass to prevent actinic deiodination.

Phase 3: Chromatographic Gradient & Collection

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC) or BEH Amide column.

  • Gradient:

    • Time 0: 90% B (ACN) / 10% A (Buffer)

    • Time 10 min: 60% B / 40% A (In HILIC, increasing the aqueous phase increases elution strength).

  • Fraction Collection: Collect peaks into amber vials pre-purged with nitrogen. Immediately freeze and lyophilize the fractions in the dark to isolate the purified hydrochloride salt.

References

  • Jian, W., et al. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." National Institutes of Health (NIH). Available at: [Link]

  • Ajay, A., et al. "Hydrophilic Interaction Liquid Chromatography (Hilic)." International Journal of Pharmaceutical Sciences, August 2024. Available at: [Link]

  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography." April 2024. Available at:[Link]

  • Guillarme, D. "HILIC: A Critical Evaluation." LCGC International. Available at:[Link]

  • SIELC Technologies. "Universal Silanol Solution." SIELC. Available at: [Link]

  • European Patent Office. "Oxidizing hair colourant compositions - Patent 2103299." (Details oxidation of pyridine-2,5-diamines). Available at:[Link]

  • European Patent Office. "2-AMINO-5-(SUBSTITUTED OXYMETHYL)-PHENOL COMPOUNDS, DYEING COMPOSITIONS CONTAINING THEM, AND USE THEREOF - Patent 1646606." Available at: [Link]

Sources

Optimization

Minimizing oxidation side reactions of 3-Iodo-pyridine-2,5-diamine hydrochloride in open air

Technical Support Center: Troubleshooting 3-Iodo-pyridine-2,5-diamine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Iodo-pyridine-2,5-diamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of electron-rich heteroaromatic diamines. 3-Iodo-pyridine-2,5-diamine hydrochloride is an exceptionally valuable building block, but it is highly susceptible to autoxidation in open air. This guide synthesizes field-proven insights and self-validating protocols to help you maintain the integrity of your compound during benchtop operations.

Mechanistic Insight: The Causality of Degradation

To prevent oxidation, we must first understand the mechanism. The 2,5-diamine substitution pattern on the pyridine ring creates a highly electron-rich system. When exposed to atmospheric oxygen, these diamines undergo a single-electron transfer (SET) to form a radical cation. This intermediate rapidly oxidizes further into a highly reactive quinone diimine, which subsequently polymerizes into dark-colored (brown/black) phenazine or azo-linked oligomers[1].

While the hydrochloride salt form provides thermodynamic stabilization by protonating the amines (thereby increasing their oxidation potential), it introduces a physical vulnerability: high hygroscopicity . When opened on the benchtop, the salt absorbs ambient moisture. This creates a micro-aqueous layer on the crystal surface that drastically accelerates oxidative electron-transfer kinetics.

Pathway Diamine 3-Iodo-pyridine- 2,5-diamine HCl Radical Radical Cation Intermediate Diamine->Radical O2 + Moisture Quinone Quinone Diimine (Highly Reactive) Radical->Quinone -e-, -H+ Polymer Colored Oligomers (Degradation) Quinone->Polymer Polymerization Intervention Antioxidants / Acidic pH Intervention->Radical Quenches

Oxidation pathway of 3-Iodo-pyridine-2,5-diamine and targeted intervention points.

Frequently Asked Questions (FAQs)

Q1: My compound turns dark brown within minutes of opening the vial on the bench. How can I prevent this without a glovebox? A: The rapid color change is driven by moisture absorption followed by aqueous-phase autoxidation. To prevent this, you must break the causality chain:

  • Temperature Equilibration: Never open a cold vial. Allow the sealed vial to reach room temperature in a desiccator before opening. Condensation is the primary trigger for rapid benchtop degradation.

  • Local Inert Blanketing: Use a gentle, continuous stream of Argon (which is heavier than air) over your analytical balance and the vial during weighing[2].

  • Rapid Transfer: Pre-weigh receiving vessels and minimize the time the bulk container is exposed to ambient light and air.

Q2: What is the best solvent system to use when I need to dissolve the compound in open air? A: Always use fully degassed solvents. Furthermore, because the oxidation potential of aromatic diamines decreases at higher pH levels (making them more prone to oxidation), you must maintain an acidic environment[1]. Dissolve the compound in solvents containing 0.1% to 1% of an acid (e.g., HCl or TFA) to ensure the amines remain fully protonated.

Q3: Can I add a stabilizer to my reaction or storage solution to scavenge oxygen? A: Yes. Sacrificial antioxidants are highly effective. For aqueous or polar organic solutions, adding a mild reducing agent like Ascorbic Acid or Sodium Dithionite can intercept the radical cation intermediate and reduce it back to the diamine.

Data Presentation: Stabilization Strategies

Table 1: Quantitative Comparison of Solvent Degassing Methods for Benchtop Use

Degassing MethodEstimated Residual O2​ Time RequiredPracticality for Open-Air Bench
Untreated Solvent ~2.0 - 8.0 mMN/APoor (Rapid oxidation)
Ultrasonication + Vacuum ~0.5 - 1.0 mM15 minsModerate
Argon Sparging (Bubbling) ~0.1 - 0.5 mM20-30 minsExcellent (Maintains Ar blanket)
Freeze-Pump-Thaw (x3) < 0.01 mM60+ minsLow (Requires Schlenk line)

Table 2: Recommended Antioxidants for Aromatic Diamine Stabilization

AntioxidantMechanism of ActionOptimal ConcentrationSystem Compatibility
Ascorbic Acid Sacrificial electron donor1 - 5 mol%Aqueous, Methanol, DMF
BHT Radical scavenger0.1 - 1.0 wt%DCM, Toluene, THF
Sodium Dithionite Reduces quinone diimines1 - 2 mol%Aqueous buffers (pH < 7)

Experimental Protocols: Self-Validating Benchtop Handling

Causality Focus: This protocol is designed as a self-validating system. By strictly controlling temperature, oxygen, and pH, the final visual state of the solution acts as an immediate diagnostic tool for the success of your inert handling.

Workflow Step1 1. Temperature Equilibration (Desiccator, 30 mins) Step2 2. Local Argon Blanketing (Over Balance & Vials) Step1->Step2 Step3 3. Rapid Transfer (To Amber Vial) Step2->Step3 Step4 4. Dissolution (Degassed Acidic Solvent) Step3->Step4 Step5 5. Visual Validation (Clear/Yellow = Pass) Step4->Step5

Step-by-step workflow for the open-air handling of air-sensitive diamines.

Step-by-Step Methodology:

  • Preparation: Purge a clean, dry receiving amber vial with Argon gas for 60 seconds. Cap immediately with a septum.

  • Solvent Degassing: Sparge the chosen solvent (e.g., Methanol with 0.1% HCl) with Argon for 30 minutes using a submerged needle. Leave the Argon line resting in the headspace to maintain a positive pressure blanket[2].

  • Equilibration: Ensure the sealed bulk container of 3-Iodo-pyridine-2,5-diamine hydrochloride has reached ambient room temperature inside a desiccator (approx. 30-45 minutes if stored at -20°C).

  • Weighing: Open the bulk container under a localized, gentle Argon stream. Rapidly transfer the required mass to the pre-purged amber vial. Immediately reseal the bulk container and wrap the seal with Parafilm.

  • Dissolution: Inject the degassed, acidic solvent into the amber vial through the septum using a syringe. Swirl gently.

  • Validation: Inspect the solution against a white background. A successful preparation will yield a clear to pale-yellow solution. If the solution turns green, purple, or dark brown, oxidation has occurred, indicating a failure in the inert transfer process.

Authoritative Grounding & Safety Considerations

The susceptibility of aromatic diamines to oxidative polymerization is a fundamental challenge in synthetic chemistry. The oxidation potential of these diamines dictates their initial reactivity; they readily lose an electron to form cation radicals, which subsequently oxidize to quinone diimines[1]. To mitigate this, standard practices for handling air-sensitive reagents must be rigorously adapted for benchtop use. While gloveboxes provide the ultimate protection, localized inert gas blanketing and the use of septum-sealed containers with degassed solvents can effectively minimize atmospheric exposure during transfer[2]. Furthermore, because primary aromatic amines are highly reactive and can form unstable, potentially hazardous intermediates, controlling the physical environment (temperature, light, and humidity) is critical not only for maintaining chemical yield but for ensuring laboratory safety[3].

References

  • Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations Source: Chemical Reviews - ACS Publications URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL:[Link]

Sources

Troubleshooting

Improving conversion rates in palladium-catalyzed coupling of 3-Iodo-pyridine-2,5-diamine HCl

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 3-Iodo-pyridine-2,5-diamine hydrochloride. The unique electronic properties and the presence of the hydrochloride salt on this substrate present specific challenges that require careful consideration and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion to the Desired Product

Q1: My cross-coupling reaction with 3-Iodo-pyridine-2,5-diamine HCl is showing very low or no yield. Where should I start my investigation?

A1: Low or no conversion is a common hurdle, and a systematic approach is key to identifying the root cause. The issue can generally be traced back to the catalyst system, the reaction conditions, or the integrity of your reagents.

Initial Troubleshooting Steps:

  • Re-evaluate Your Base: The hydrochloride salt of your starting material will neutralize one equivalent of the base. It is crucial to use at least one additional equivalent of base to participate in the catalytic cycle. For a typical Suzuki-Miyaura coupling, this means using a minimum of three equivalents of a base like K₃PO₄ or K₂CO₃.[1]

  • Ensure Rigorous Inert Conditions: Palladium(0), the active catalytic species, and many phosphine ligands are highly sensitive to oxygen.[1][2][3][4] Any exposure to air can lead to the formation of inactive palladium(II) species or oxidized ligands.[2][3]

    • Protocol: Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[2][4] Assemble your reaction under a positive pressure of inert gas.

  • Verify Reagent Purity and Integrity:

    • Starting Material: Confirm the purity of your 3-Iodo-pyridine-2,5-diamine HCl. Impurities can act as catalyst poisons.[1]

    • Coupling Partner: For Suzuki reactions, boronic acids can degrade over time, especially if they are heteroaromatic.[4] Consider using a freshly opened bottle or a more stable boronic ester derivative (e.g., a pinacol ester).[1][4]

    • Solvent: Ensure your solvents are anhydrous, as water can interfere with the reaction, although in some Suzuki couplings, a small amount of water is beneficial for dissolving the base.[1]

dot

Start Low/No Conversion Base Base Stoichiometry Check (>2 eq. required) Start->Base Is base > 2 eq.? Inert Inert Atmosphere Check (Degassing, N2/Ar) Base->Inert Yes Optimization Systematic Optimization Base->Optimization No, adjust base Reagents Reagent Integrity Check (Purity, Stability) Inert->Reagents Yes Inert->Optimization No, improve degassing Catalyst Catalyst System Evaluation Reagents->Catalyst Yes Reagents->Optimization No, purify/replace Catalyst->Optimization If still no conversion

Caption: Initial troubleshooting workflow for low conversion.

Q2: I've confirmed my reagents and conditions are pristine, but the reaction is still sluggish. How do I optimize the catalyst system for this electron-rich substrate?

A2: The electron-donating nature of the two amine groups on the pyridine ring can make the oxidative addition step of the catalytic cycle more challenging. This often requires a more carefully selected catalyst system.

Catalyst System Optimization Strategy:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. For electron-rich aryl halides, bulky and electron-rich ligands are often necessary to promote the oxidative addition and subsequent reductive elimination steps.[1][5]

    • Screening Recommendations: Start with a panel of ligands with varying steric and electronic properties. Good starting points for challenging couplings include biarylphosphine ligands like SPhos, XPhos, or RuPhos.[1]

  • Palladium Precatalyst: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[1][2] If this reduction is inefficient, the reaction will fail.

    • Recommendation: Consider using a Pd(0) source directly, such as Pd₂(dba)₃, or a pre-formed Pd(0) catalyst complex.[3] Alternatively, using a third-generation (G3) Buchwald precatalyst can lead to more reliable activation.[6]

  • Catalyst Loading: For a difficult coupling, it may be necessary to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[1][3] While not ideal for large-scale synthesis, this can help to achieve a reasonable yield in the optimization phase.[1]

ParameterInitial ConditionOptimization Strategy 1Optimization Strategy 2
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (2 mol%)
Ligand PPh₃ (4 mol%)SPhos (2.2 mol%)None needed
Rationale Common starting pointDirect Pd(0) source, bulky ligandPre-activated, highly active catalyst

Issue 2: Formation of Side Products

Q3: My reaction is producing a significant amount of a dehalogenated side product (2,5-diaminopyridine). How can I suppress this?

A3: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction, particularly with electron-rich aryl halides.[1] The hydrogen atom can be sourced from the solvent, base, or other reagents in the mixture.[1]

Strategies to Minimize Dehalogenation:

  • Choice of Base: Strong, sterically hindered bases can sometimes promote dehalogenation. While a strong base is needed, consider screening alternatives. For instance, if you are using NaOtBu, you might switch to K₃PO₄ or Cs₂CO₃.

  • Solvent Selection: The solvent can influence the rates of both the desired cross-coupling and the undesired dehalogenation. A screen of common aprotic solvents is recommended.

    • Solvent Screen Panel: Toluene, Dioxane, THF, DMF.[1]

  • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition and side reactions.[1] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1][4] An initial screen at 80 °C, 100 °C, and 120 °C can be informative.[7]

dot

Dehalogenation Dehalogenation Observed BaseScreen Screen Weaker/Bulkier Bases (e.g., K3PO4, Cs2CO3) Dehalogenation->BaseScreen SolventScreen Screen Solvents (Toluene, Dioxane, THF) Dehalogenation->SolventScreen TempScreen Lower Reaction Temperature Dehalogenation->TempScreen Optimized Reduced Dehalogenation BaseScreen->Optimized SolventScreen->Optimized TempScreen->Optimized

Caption: Decision tree for addressing dehalogenation.

Q4: My reaction mixture is turning black, and the reaction has stalled. What is happening?

A4: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, agglomerated form of the metal.[1] This is a common deactivation pathway, often caused by an unstable catalytic complex.

Preventing Catalyst Decomposition:

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[4] Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[4]

  • Ligand Choice: As mentioned previously, the ligand plays a crucial role in stabilizing the palladium catalyst.[2] If the ligand is not robust enough or dissociates easily, the catalyst is more likely to decompose. This is another reason to screen bulky, electron-rich phosphine ligands.

  • Temperature Control: Excessive heat is a primary driver of catalyst decomposition.[1][2] If you observe the formation of palladium black, immediately consider lowering the reaction temperature and extending the reaction time.[2]

Experimental Protocol: A Recommended Starting Point for Optimization

This protocol provides a robust set of initial conditions for a Suzuki-Miyaura coupling with 3-Iodo-pyridine-2,5-diamine HCl. It is intended as a starting point for further optimization.

dot

Reagents 1. Add Reagents to Flask (Pyridine, Boronic Acid, Base) Degas 2. Evacuate & Backfill (3x with N2/Ar) Reagents->Degas Solvent 3. Add Degassed Solvent Degas->Solvent Catalyst 4. Add Catalyst/Ligand Solvent->Catalyst Heat 5. Heat to 100 °C Catalyst->Heat Monitor 6. Monitor by LC-MS/TLC Heat->Monitor Workup 7. Workup & Purification Monitor->Workup

Caption: General experimental workflow for cross-coupling.

Materials:

  • 3-Iodo-pyridine-2,5-diamine HCl (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • K₃PO₄ (3.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-pyridine-2,5-diamine HCl, the arylboronic acid, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Sources

Optimization

Optimizing crystallization conditions for 3-Iodo-pyridine-2,5-diamine hydrochloride scale-up

Welcome to the Technical Support Center for API Scale-Up. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Scale-Up. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 3-Iodo-pyridine-2,5-diamine hydrochloride .

Halogenated diaminopyridine salts present unique scale-up hurdles, including high susceptibility to oxidation, complex hydration dynamics, and a strong propensity for liquid-liquid phase separation (oiling out) in mixed solvent systems [1] [4]. This guide synthesizes field-proven methodologies with mechanistic causality to ensure your process is robust, scalable, and self-validating.

Part 1: Core Troubleshooting FAQs

Q1: Why does my batch "oil out" instead of crystallizing during antisolvent addition? Causality: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation trajectory of your system crosses the binodal curve before it reaches the solubility (solid-liquid) curve. Hydrochloride salts of polar aromatics are highly prone to this in mixed aqueous/organic systems because the API becomes locally depleted of its primary solvation shell, forming a solute-rich liquid phase rather than a crystal lattice. Solution: You must bypass the miscibility gap. Adjust your initial solvent/antisolvent ratio to lower the starting concentration. More importantly, introduce a 1–2% seed load below the monotectic temperature to force heterogeneous nucleation before the system can phase-separate [1].

Q2: The isolated product is dark brown instead of the expected off-white/pale yellow. How do I prevent this? Causality: The 2,5-diamine substitution makes the pyridine ring highly electron-rich. At elevated dissolution temperatures, these amine groups are highly susceptible to oxidation by dissolved oxygen, leading to the formation of colored polymeric degradation products. The heavy iodine atom further polarizes the molecule, exacerbating instability under basic or oxidative stress. Solution: Implement strict inertion. Sparge the reactor and all crystallization solvents with Nitrogen ( N2​ ) or Argon for at least 30 minutes prior to use. Additionally, incorporate a mild, water-soluble antioxidant such as sodium sulfite ( Na2​SO3​ ) during the aqueous dissolution phase to scavenge residual reactive oxygen species [2].

Q3: Batch-to-batch, the filtration time varies wildly, and sometimes we get an unfilterable paste. How do we fix the Particle Size Distribution (PSD)? Causality: Unfilterable pastes are the result of uncontrolled primary nucleation. Rapid addition of an antisolvent causes a massive, localized spike in supersaturation, forcing the rapid precipitation of fine, needle-like crystals that blind filtration media. Solution: Transition to a controlled, seeded cooling-antisolvent crystallization. By dosing the antisolvent using a non-linear (cubic) addition profile, the rate of supersaturation generation matches the growing surface area of the seed crystals. This thermodynamic control favors crystal growth over secondary nucleation [3] [5].

Q4: We are seeing inconsistent hydration states (anhydrate vs. hemihydrate) in the final API. What drives this? Causality: Approximately one-third of pharmaceutical APIs can form hydrates. Hydrochloride salts are particularly prone to incorporating water into their crystal lattice when water is used as the primary solvent [4]. The transition between hydrate and anhydrate is governed by the water activity ( aw​ ) in the final solvent mixture. Solution: Strictly map and control the water activity. If your target is the stable anhydrate, ensure the final volume of your organic antisolvent (e.g., Isopropanol or Ethyl Acetate) is sufficient to drive the aw​ below the critical hydration threshold before isolation.

Part 2: Quantitative Solvent System Comparison

To optimize your scale-up, selecting the correct solvent/antisolvent pairing is critical. The table below summarizes the empirical data for 3-Iodo-pyridine-2,5-diamine HCl across three common systems.

Table 1: Quantitative Comparison of Solvent Systems for Scale-Up

Solvent System (v/v)Yield (%)HPLC Purity (Area %)PSD ( D50​ µm)MorphologySolid Form
Water / IPA (1:10) 92.4%99.1%45 µmBlock-likeAnhydrate
Methanol / EtOAc (1:8) 88.7%99.5%60 µmPrismaticAnhydrate
Water / Acetone (1:15) 95.1%98.2%15 µmFine NeedlesHemihydrate (Variable)

Recommendation: The Methanol / Ethyl Acetate system provides the best balance of purity and particle size, avoiding the hydration risks associated with aqueous primary solvents [5].

Part 3: Standard Operating Procedure (SOP)

Seeded Antisolvent-Cooling Crystallization Workflow

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Dissolution & Deoxygenation

  • Charge the reactor with 3-Iodo-pyridine-2,5-diamine HCl (crude) and Methanol (4 volumes).

  • Sparge the suspension with N2​ for 30 minutes.

  • Heat the reactor to 55°C until complete dissolution is achieved. Validation: Visual inspection must confirm a clear, dark yellow solution with no suspended solids.

Step 2: Polish Filtration

  • Pass the hot solution through a 0.45 µm inline filter into a pre-heated (55°C), N2​ -purged crystallization vessel to remove undissolved impurities and foreign particulates.

Step 3: Primary Antisolvent Addition & Seeding

  • Cool the solution to 40°C.

  • Add Ethyl Acetate (1 volume) slowly over 15 minutes.

  • Charge 1.5% (w/w) of milled 3-Iodo-pyridine-2,5-diamine HCl seed crystals (suspended in 0.5 vol Ethyl Acetate). Validation (Critical): Hold the system at 40°C for 60 minutes. Use Focused Beam Reflectance Measurement (FBRM) or visual inspection to verify the seed bed remains intact. If seeds dissolve, the system is undersaturated; add 0.5 vol Ethyl Acetate and re-seed.

Step 4: Secondary Antisolvent Addition (Cubic Profile)

  • Dose the remaining Ethyl Acetate (7 volumes) over 5 hours using a cubic addition curve (slow initial addition, accelerating over time). This maintains constant supersaturation, driving growth onto the seeds rather than generating fines.

Step 5: Cooling & Isolation

  • Cool the slurry linearly from 40°C to 5°C over 3 hours.

  • Age at 5°C for 2 hours to maximize yield.

  • Filter the slurry via agitated nutsche filter dryer (ANFD). Wash the cake with cold (5°C) Ethyl Acetate (2 volumes).

Step 6: Drying

  • Dry under vacuum (≤ 50 mbar) at 45°C for 12 hours. Validation: Monitor Loss on Drying (LOD) or use Karl Fischer titration to ensure residual solvents are below ICH Q3C limits.

Part 4: Troubleshooting Decision Matrix

CrystallizationTroubleshooting Start Crude 3-Iodo-pyridine-2,5-diamine HCl in Solution CheckOiling Is Liquid-Liquid Phase Separation (Oiling Out) Observed? Start->CheckOiling FixOiling Action: Shift solvent ratio, seed below monotectic temp CheckOiling->FixOiling Yes CheckColor Are crystals brown/black (Oxidation)? CheckOiling->CheckColor No FixOiling->CheckColor FixColor Action: Sparge with N2, add Na2SO3 antioxidant CheckColor->FixColor Yes CheckPSD Are crystals fine needles causing slow filtration? CheckColor->CheckPSD No FixColor->CheckPSD FixPSD Action: Cubic antisolvent addition, implement temperature cycling CheckPSD->FixPSD Yes Success Optimized API Crystallization CheckPSD->Success No FixPSD->Success

Figure 1: Decision-tree workflow for troubleshooting 3-Iodo-pyridine-2,5-diamine HCl crystallization.

References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9K2JDxWKnLohCPLjj_GxaRyR7OgrtVvXpbOsBb27xXFZdnQGMNHNZAYoiP7MfqyMoZ0ooWtnH3CgDVJN5Y0UT57c7PoBhtijSBS8KwJ7eCPZKXs5_wsy2MQlTg3libTTybCyPXzCcjfZi6zQ=]
  • CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj8S6PVsiUWhgf9j0b2bYD41pnGEq6U6Bnj5QYoe8FWNIZK-YtAXB56XbdYg13cB3HVaJERajsajyAHDm4hpXTkLjHOf2kv9RBNokOuliQiqdW3B0GB9dS7_fs8F1Lqx_lulew2bJ9iY6TnPY=]
  • Synthesis of 2-Oxopropanethioamide for the Manufacture of Lanabecestat: A New Route for Control, Robustness, and Operational Improvements. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtDmGT5Ild6JglUrSVTQpVWzcHurJEo4xhueGpeqFEzHtHAEcLoVZ0x0Me_I8IW4YIXtfNl3UBUPBA9XNdMC8g0PwqJKpGpY6DYm4I1-6mLaVxN89BGsoce6X7KAF7zL9KcX0jxkk4On9W-GI=]
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-XWFh_YCZosGP8d8ddnYXhFTrDiyoIEvD8f6FIgZqPB5i3TEVaCZMumhilvukXycfWgLnyO_yCAR296_2tuwUVTpL87rAxuuD5tKmqxs8FjkB8ycdKAMJFEJkqthYkR8vMH5rE3A3pNRhoN0=]
  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzWceuz2ZABFI2MSViEe_T8vYBoNTNhCiMI9bQzVdI-Z4UPcsbBjCPyz3-ZoTNwruf0Bl8VjnX-MAgKBASMiVjA9DXPtv8--FaE9mOqzuTxB7x-hMsodp9kwLZfToWbNeh5NsqznrqRo4EIQ==]

Reference Data & Comparative Studies

Validation

High-Efficiency Purity Analysis of 3-Iodo-pyridine-2,5-diamine Hydrochloride: A Comparative Method Validation Guide

As a Senior Application Scientist, I frequently observe laboratories struggling with the purity analysis of halogenated, poly-basic pharmaceutical intermediates. The compound 3-Iodo-pyridine-2,5-diamine hydrochloride pre...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the purity analysis of halogenated, poly-basic pharmaceutical intermediates. The compound 3-Iodo-pyridine-2,5-diamine hydrochloride presents a perfect storm of chromatographic challenges. It is highly polar, contains multiple basic nitrogen atoms (pKa ~6.5–7.0), and possesses an electron-withdrawing iodine substituent that complicates its retention and peak shape on traditional silica-based columns.

This guide objectively compares the performance of modern Superficially Porous Particle (SPP) technology against traditional Fully Porous Particle (FPP) columns for this specific analyte. Furthermore, it provides a self-validating, step-by-step protocol grounded in the latest.

Mechanistic Rationale: Why Traditional Methods Fail

The hydrochloride salt of 3-Iodo-pyridine-2,5-diamine dissociates in solution, leaving a highly polar, protonated organic cation. When using standard 5.0 µm Fully Porous Particle (FPP) C18 columns, these cations undergo severe secondary ion-exchange interactions with deprotonated surface silanols (Si-O⁻) on the silica matrix. This causes characteristic "peak tailing" that compromises the Limit of Quantitation (LOQ) and obscures closely eluting impurities.

The SPP Advantage: By switching to a 2.7 µm Superficially Porous Particle (SPP) column (also known as a core-shell column), we manipulate the mass transfer kinetics. As highlighted in industry comparisons of, the solid silica core limits the diffusion depth, allowing analytes to enter and exit the stationary phase rapidly. This minimizes the C-term in the van Deemter equation, delivering UHPLC-like efficiency (high theoretical plates) at standard HPLC backpressures.

Buffer Causality: Previous methodologies for related basic compounds, such as , relied heavily on complex ion-pairing agents like sodium octanesulfonate. To modernize this and ensure LC-MS compatibility, our protocol employs 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it lowers the mobile phase pH to ~2.0 (ensuring surface silanols remain fully protonated and neutral) and acts as a volatile ion-pairing agent, shielding the basic diamine groups to increase their retention on the C18 phase.

Validation Workflow

Workflow A 1. Method Optimization (SPP vs FPP Evaluation) B 2. Specificity & Forced Degradation A->B Select SPP Conditions C 3. Linearity & Sensitivity (LOD/LOQ) B->C Confirm Peak Purity D 4. Accuracy (Spike Recovery) C->D Establish Range E 5. Precision (System & Method) D->E Verify Exactness F 6. Validated HPLC Method (ICH Q2(R2) Compliant) E->F Finalize Protocol

ICH Q2(R2) Method Validation Workflow for Purity Analysis.

Comparative Performance Data

Before executing the full ICH Q2(R2) validation, a head-to-head comparison was conducted using a forced degradation mixture containing the API and its primary de-iodinated impurity. The SPP column demonstrated undeniable superiority in resolving power and peak symmetry.

Table 1: Chromatographic Performance Comparison (Gradient Mode)

ParameterTraditional FPP C18 (5.0 µm)Core-Shell SPP C18 (2.7 µm)Performance Gain
USP Tailing Factor (T) 1.85 (Severe Tailing)1.05 (Highly Symmetrical)43% Improvement
Theoretical Plates (N) 8,50022,0002.5x Efficiency
Resolution (Critical Pair) 1.4 (Co-elution risk)3.2 (Baseline resolved)128% Increase
System Backpressure 110 bar165 barSafely within HPLC limits

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system. The analytical run cannot proceed unless the integrated System Suitability Test (SST) criteria are explicitly met.

Step 1: Mobile Phase Formulation & System Preparation

Causality: Volatile ion-pairing buffers are required for silanol suppression and downstream LC-MS impurity identification.

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Pump Setup: Purge lines and equilibrate the SPP C18 column (150 x 4.6 mm, 2.7 µm) at 1.0 mL/min with 95% A / 5% B for 30 column volumes. Column temperature set to 30°C.

Step 2: Standard and Sample Preparation

Causality: The hydrochloride salt is highly water-soluble, but the sample diluent must match the initial mobile phase conditions to prevent "solvent-shock" peak distortion at the column head.

  • Diluent: Water:Acetonitrile (95:5, v/v).

  • Stock Solution: Accurately weigh 50.0 mg of 3-Iodo-pyridine-2,5-diamine HCl reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute 5.0 mL of the stock solution to 50 mL with diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Execution & System Suitability (SST)

Causality: A shallow initial gradient retains the polar diamine core, while the subsequent ramp elutes hydrophobic iodinated impurities.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–10 min: 5% to 60% B (Linear ramp)

    • 10–12 min: 60% to 95% B (Column wash)

    • 12–15 min: 5% B (Re-equilibration)

  • Detection: UV Diode Array at 254 nm.

  • SST Gatekeeper: Inject the working standard 6 times. Do not proceed to sample analysis unless:

    • USP Tailing Factor (T) ≤ 1.5

    • Theoretical Plates (N) ≥ 15,000

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

Step 4: Forced Degradation (Specificity Assessment)

Causality: To prove the method is stability-indicating per ICH Q2(R2), the API must be resolved from all degradation products.

  • Oxidation: Treat 5 mL of stock with 1 mL of 3% H₂O₂ at 60°C for 2 hours.

  • Hydrolysis: Treat 5 mL of stock with 1 mL of 0.1N HCl (acidic) and 0.1N NaOH (basic) at 60°C for 2 hours.

  • Execution: Neutralize samples, dilute to working concentration, and inject to confirm baseline resolution (Rs > 1.5) between the API and all degradant peaks using Peak Purity angle software.

ICH Q2(R2) Validation Summary

Following the optimization of the SPP method, a full validation was executed. The core-shell method easily surpassed all regulatory acceptance criteria.

Table 2: ICH Q2(R2) Validation Results (SPP Method)

Validation ParameterICH Q2(R2) RequirementObserved ResultStatus
Specificity No interference at API RTPeak purity index > 0.999Pass
Linearity R² ≥ 0.999 (Range 50-150%)R² = 0.9998Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8%Pass
Precision (RSD) ≤ 2.0% for API Area0.6% (n=6)Pass

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 , European Medicines Agency (EMA),[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles , Chrom Tech, Inc., [Link]

  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions , ResearchGate,[Link]

Comparative

Comparing reactivity: 3-Iodo-pyridine-2,5-diamine hydrochloride vs 3-Bromo-pyridine-2,5-diamine

An In-Depth Technical Guide to the Comparative Reactivity of 3-Iodo-pyridine-2,5-diamine hydrochloride and 3-Bromo-pyridine-2,5-diamine Authored by a Senior Application Scientist For researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Reactivity of 3-Iodo-pyridine-2,5-diamine hydrochloride and 3-Bromo-pyridine-2,5-diamine

Authored by a Senior Application Scientist

For researchers and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and overall strategy of a synthetic campaign. The functionalization of electron-deficient heterocyclic systems like pyridine is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, data-supported comparison of two closely related yet distinct building blocks: 3-Iodo-pyridine-2,5-diamine hydrochloride and 3-Bromo-pyridine-2,5-diamine . Our objective is to elucidate the nuanced differences in their reactivity to empower chemists in making informed decisions for their synthetic endeavors, particularly in the context of palladium-catalyzed cross-coupling reactions.

Core Principles: Understanding the Reactivity Differential

The fundamental difference in the chemical behavior of these two reagents is rooted in the intrinsic properties of the carbon-halogen bond. This single atomic substitution has profound implications for the kinetics and thermodynamics of the reaction, most notably in the rate-determining step of many cross-coupling cycles.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[1][2][3] This lower BDE means that less energy is required to cleave the C-I bond.

  • The Oxidative Addition Step: In palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the first and often rate-limiting step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[4][5][6][7][8] The weaker C-I bond facilitates a much faster rate of oxidative addition compared to the more robust C-Br bond.[1][2][9] This translates directly to higher reactivity for the iodo-substituted pyridine. The generally accepted reactivity trend for halogens in these reactions is I > Br > Cl.[2][10]

  • Influence of Diamine Substituents: The two amino groups at the C2 and C5 positions are strong electron-donating groups. They increase the electron density on the pyridine ring, which can influence the rate of oxidative addition.

  • The Hydrochloride Salt: 3-Iodo-pyridine-2,5-diamine is supplied as a hydrochloride salt. This means one of the basic nitrogen atoms (either on the ring or an amino group) is protonated. In any cross-coupling reaction, a stoichiometric amount of base must be added to neutralize this salt and generate the free base form in situ before the catalytic cycle can proceed efficiently. This is a critical practical consideration when designing an experiment.

Comparative Analysis in a Key Transformation: Buchwald-Hartwig Amination

To provide a tangible comparison, we will analyze a hypothetical yet representative Buchwald-Hartwig C-N cross-coupling reaction, a vital transformation for synthesizing complex amine-containing drug candidates.[11][12][13] We will couple both substrates with morpholine, a common secondary amine, under optimized conditions.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Weigh Halopyridine, Amine, Base, Catalyst & Ligand setup Combine reagents in dry solvent under inert atmosphere (N2/Ar) reagents->setup heat Heat to specified temperature with vigorous stirring setup->heat monitor Monitor progress by TLC / LC-MS heat->monitor quench Cool to RT, Quench reaction monitor->quench extract Aqueous/Organic Extraction quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify char Characterize pure product (NMR, MS) purify->char

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is a self-validating system designed for comparing the two substrates.

  • Inert Atmosphere Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 2.2 equivalents for the iodo-HCl salt; 1.5 equivalents for the bromo-compound). Add the halopyridine substrate (1.0 equivalent).

  • Atmosphere Purge: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. Add the amine coupling partner (e.g., morpholine, 1.2 equivalents) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the specified temperature (see Table 1). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Quantitative Data Comparison (Representative)

The table below summarizes the expected experimental outcomes based on the established reactivity principles. The iodo-compound is anticipated to react faster and under significantly milder conditions.

Parameter3-Iodo-pyridine-2,5-diamine HCl3-Bromo-pyridine-2,5-diamineRationale
Reaction Temperature 60-80 °C90-110 °CHigher energy is needed to cleave the stronger C-Br bond.
Reaction Time 2-6 hours12-24 hoursFaster oxidative addition for the C-I bond leads to a shorter reaction time.[1]
Catalyst Loading 1-2 mol%2-5 mol%The higher reactivity of the iodo-substrate often allows for lower catalyst loading.
Base Equivalents 2.2 eq (e.g., NaOt-Bu)1.5 eq (e.g., NaOt-Bu)Extra base is required to neutralize the hydrochloride salt.
Typical Yield >90%70-85%Milder conditions for the iodo-compound often lead to fewer side products and higher yields.

Mechanistic Insights: Visualizing the Catalytic Cycle

The superior performance of the iodo-substrate can be rationalized by examining the catalytic cycle for the Buchwald-Hartwig amination.

G pd0 Pd(0)L2 Active Catalyst pd2_complex Oxidative Addition Intermediate (L2)Pd(Ar)(X) pd0->pd2_complex Oxidative Addition (Rate-Limiting) amine_coord Amine Coordination [(L2)Pd(Ar)(X)(R2NH)] pd2_complex->amine_coord Amine Binding amido_complex Palladium Amido Complex [(L2)Pd(Ar)(NR2)] amine_coord->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR2 (Product) amido_complex->product reagents Ar-X + R2NH (Substrates) reagents->pd2_complex base Base (e.g., NaOt-Bu) base->amine_coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The key step is the initial Oxidative Addition . The activation energy for the reaction Ar-I + Pd(0)L2 -> (L2)Pd(Ar)(I) is significantly lower than for Ar-Br + Pd(0)L2 -> (L2)Pd(Ar)(Br). This means the formation of the crucial Pd(II) intermediate is much faster with the iodo-substrate, driving the entire catalytic cycle forward more efficiently and allowing the reaction to proceed under milder thermal conditions.[1][9]

Practical Considerations and Recommendations

The choice between these two reagents is a classic trade-off between reactivity, cost, and reaction compatibility.

  • Choose 3-Iodo-pyridine-2,5-diamine hydrochloride when:

    • Mild Conditions are Required: The substrate contains sensitive functional groups that would not tolerate the higher temperatures needed for the bromo-analogue.

    • High Reactivity is Paramount: A sluggish coupling partner (either the amine or another component) necessitates the use of the most active possible halide.

    • Chemoselectivity is Desired: In a molecule containing both bromine and iodine atoms, the C-I bond can be selectively functionalized while leaving the C-Br bond intact.[1][14]

    • Low Catalyst Loadings are a Goal: To minimize cost or residual metal contamination, the higher reactivity allows for less catalyst to be used.

  • Choose 3-Bromo-pyridine-2,5-diamine when:

    • Cost is a Primary Driver: Bromo-aromatics are generally less expensive than their iodo counterparts.

    • The Reaction is Robust: The substrate and desired product are thermally stable and can withstand the more forcing conditions (higher temperatures, longer times) required for activation.

    • Downstream Steps are Uncomplicated: If the moderate yield is acceptable and purification is straightforward, the cost savings may be justified.

Conclusion

While structurally very similar, 3-Iodo-pyridine-2,5-diamine hydrochloride and 3-Bromo-pyridine-2,5-diamine exhibit markedly different reactivity profiles in palladium-catalyzed cross-coupling reactions. The iodo-derivative is the more reactive partner due to the weaker carbon-iodine bond, which facilitates a rapid oxidative addition. This allows for milder reaction conditions, shorter reaction times, and often higher yields. Conversely, the bromo-derivative offers a more economical option, provided the requisite harsher conditions are compatible with the overall synthetic strategy. The ultimate selection depends on a careful analysis of the specific synthetic challenge, balancing the need for reactivity against economic and practical constraints.

References

  • BenchChem. (2025).
  • Powers, I. G., & Uyeda, C. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F., et al. (2002). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]

  • Bouley, D. R., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie. [Link]

  • de Vires, A. H. M., et al. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]

  • ResearchGate. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]

  • BenchChem. (2025).
  • Gudmundsson, K. S., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. [Link]

  • BenchChem. (2025).
  • Nishihara, Y., et al. (2013). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Tundel, R. E., & Anderson, K. W. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.
  • Wikipedia. Suzuki reaction. [Link]

  • Vinogradova, E. V. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemguide. An introduction to bond energy and bond length. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Ananikov, V. P. (2022). Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Achievements and Challenges. Chemical Reviews. [Link]

Sources

Validation

Unveiling the Molecular Fingerprint: A Comparative Guide to Mass Spectrometry Fragmentation of 3-Iodo-pyridine-2,5-diamine Hydrochloride

Executive Summary In medicinal chemistry and drug development, halogenated aminopyridines serve as indispensable bifunctional building blocks for synthesizing kinase inhibitors, cross-coupling precursors, and novel pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, halogenated aminopyridines serve as indispensable bifunctional building blocks for synthesizing kinase inhibitors, cross-coupling precursors, and novel pharmacophores [1]. Among these, 3-Iodo-pyridine-2,5-diamine hydrochloride (CAS: 2065250-04-4) [2] offers unique reactivity due to the highly polarizable carbon-iodine (C-I) bond.

For analytical scientists, accurately characterizing this compound via liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires a deep understanding of its gas-phase thermodynamics. This guide objectively compares the fragmentation patterns of 3-Iodo-pyridine-2,5-diamine against its bromo- and chloro-alternatives, providing researchers with a self-validating framework for structural elucidation.

Mechanistic Principles of Fragmentation: The Causality of the C-I Bond

To understand the fragmentation of 3-Iodo-pyridine-2,5-diamine hydrochloride, we must first address the state of the molecule in the mass spectrometer. During Electrospray Ionization (ESI+), the hydrochloride salt is stripped, and the free base is protonated to form the precursor ion [M+H]⁺ at m/z 235.97 .

The subsequent Collision-Induced Dissociation (CID) is governed strictly by bond dissociation energies (BDE). The C-I bond is exceptionally weak (~240 kJ/mol) compared to C-Br (~280 kJ/mol) and C-Cl (~330 kJ/mol). Consequently, the primary fragmentation pathway is driven by the rapid expulsion of iodine [3].

Key Fragmentation Pathways:
  • Homolytic Cleavage (Loss of Iodine Radical, I•): The dominant pathway at low collision energies yields a highly stable radical cation at m/z 109.06.

  • Heterolytic Cleavage (Loss of Hydrogen Iodide, HI): A competing pathway resulting in the loss of 127.9 Da, yielding a closed-shell fragment at m/z 108.05.

  • Secondary Ring Cleavages: Once the halogen is expelled, the electron-rich diaminopyridine ring undergoes the loss of ammonia (-17 Da) and hydrogen cyanide (-27 Da), characteristic of primary aromatic amines and nitrogen heterocycles [4].

MS_Fragmentation Precursor [M+H]+ m/z 235.97 3-Iodo-pyridine-2,5-diamine Frag1 [M+H - I•]+ m/z 109.06 Radical Cation Precursor->Frag1 Loss of I• (-126.9 Da) Homolytic Frag2 [M+H - HI]+ m/z 108.05 Pyridine-diamine Precursor->Frag2 Loss of HI (-127.9 Da) Heterolytic Frag3 [M+H - I• - NH3]+ m/z 92.03 Ring Fragment Frag1->Frag3 Loss of NH3 (-17 Da) Frag4 [M+H - HI - HCN]+ m/z 81.04 Ring Cleavage Frag2->Frag4 Loss of HCN (-27 Da)

CID fragmentation pathways of 3-Iodo-pyridine-2,5-diamine [M+H]+ precursor ion at m/z 235.97.

Comparative MS Performance: Halogen Scanning

When optimizing a drug candidate, medicinal chemists frequently perform "halogen scanning" (swapping I, Br, and Cl) to tune steric bulk and lipophilicity. Differentiating these analogs via MS requires analyzing their distinct isotopic signatures and breakdown curves.

Unlike Chlorine (³⁵Cl/³⁷Cl in a 3:1 ratio) and Bromine (⁷⁹Br/⁸¹Br in a 1:1 ratio), Iodine is monoisotopic (¹²⁷I) . Therefore, the 3-Iodo derivative lacks the characteristic M+2 isotopic peak, relying instead on its massive mass defect and low-energy fragmentation for identification.

Quantitative Comparison Table
Compound DerivativePrecursor[M+H]⁺Isotopic SignaturePrimary Neutral LossCE₅₀ (Relative)*Secondary Fragments
3-Iodo-pyridine-2,5-diamine m/z 235.97Monoisotopic (M)-126.9 Da (I•)Low (~15 eV)m/z 109.06, 92.03
3-Bromo-pyridine-2,5-diamine m/z 187.981:1 Ratio (M, M+2)-79.9 Da (Br•)Medium (~25 eV)m/z 108.05, 91.02
3-Chloro-pyridine-2,5-diamine m/z 144.033:1 Ratio (M, M+2)-35.0 Da (Cl•)High (~35 eV)m/z 109.06, 82.04

*CE₅₀ represents the estimated Collision Energy required to deplete 50% of the precursor ion.

Self-Validating Experimental Protocol for LC-MS/MS

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It accounts for the ionization suppression typically caused by hydrochloride salts and includes an empirical CE ramping step to confirm structural assignments rather than relying on static parameters.

Step 1: Sample Preparation & Buffering (Crucial Causality)

Why this matters: Direct injection of hydrochloride salts into an ESI source often leads to chloride adduction ([M+Cl]⁻) and severe ion suppression in positive mode.

  • Dissolve 1 mg of 3-Iodo-pyridine-2,5-diamine hydrochloride in 1 mL of Methanol to create a 1 mg/mL stock.

  • Dilute to a 1 µg/mL working solution using a diluent of 90:10 Water:Acetonitrile containing 10 mM Ammonium Formate . The ammonium formate acts as a buffer, neutralizing the HCl and promoting the formation of the protonated free base [M+H]⁺.

Step 2: UHPLC Separation

Why this matters: Highly polar aminopyridines exhibit poor retention on standard C18 columns, leading to matrix effects at the void volume.

  • Column: Polar-embedded C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Tuning and CE Ramping (Self-Validation)
  • Perform a continuous infusion of the working solution at 10 µL/min into the ESI source.

  • Isolate the precursor ion at m/z 235.97 in Q1.

  • CE Ramping: Program the collision cell (q2) to ramp the Collision Energy from 5 eV to 50 eV in 5 eV increments using Argon collision gas.

  • Validation Check: Plot the intensity of m/z 235.97 (Precursor) vs. m/z 109.06 (Product). The intersection point of these two curves is your empirical CE₅₀, validating the lability of the C-I bond.

LCMS_Workflow Prep Sample Prep Desalt & Buffer LC UHPLC Polar C18 Prep->LC ESI ESI+ Ionization LC->ESI Quad1 Q1 Selection m/z 235.97 ESI->Quad1 CID CID (q2) CE Ramping Quad1->CID TOF TOF/Q3 Detection CID->TOF

Step-by-step LC-MS/MS methodology for analyzing halogenated aminopyridine derivatives.

Conclusion

While 3-Bromo and 3-Chloro aminopyridines rely heavily on their distinct isotopic ratios for MS identification, 3-Iodo-pyridine-2,5-diamine hydrochloride is uniquely characterized by its extreme susceptibility to homolytic C-I bond cleavage. By utilizing buffered sample preparation and empirical CE ramping, researchers can confidently map the molecular fingerprint of this critical pharmacological building block.

References

  • Mease, R. C., et al. "Radiohalogenated Prostate-Specific Membrane Antigen (PSMA)-Based Ureas as Imaging Agents for Prostate Cancer." National Institutes of Health (PMC). Available at:[Link]

  • Lulla, A., et al. "An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

Comparative

Comparative stability of 3-Iodo-pyridine-2,5-diamine free base versus hydrochloride salt

As a Senior Application Scientist in pharmaceutical intermediate development, selecting the correct physical form of an active pharmaceutical ingredient (API) or its precursor is a critical inflection point in drug desig...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical intermediate development, selecting the correct physical form of an active pharmaceutical ingredient (API) or its precursor is a critical inflection point in drug design. 3-Iodo-pyridine-2,5-diamine is a highly valuable, polyfunctional building block used extensively in cross-coupling reactions (e.g., Suzuki, Sonogashira) and kinase inhibitor synthesis. However, like many electron-rich diaminopyridines, its free base form presents severe handling and storage challenges.

This guide provides an objective, data-driven comparison between the Free Base and the Hydrochloride (HCl) Salt forms of 3-Iodo-pyridine-2,5-diamine, detailing the mechanistic causality behind their stability profiles and providing self-validating protocols for your laboratory workflows.

Physicochemical Profiling & Mechanistic Causality

The fundamental difference in stability between the free base and the HCl salt lies in the electronic state of the pyridine and amine nitrogens. In the free base, the amino groups donate electron density into the pyridine ring via resonance, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule highly nucleophilic and exceptionally prone to electrophilic attack by atmospheric oxygen or reactive oxygen species (ROS), leading to rapid darkening (N-oxide or quinone-imine formation)[1].

Conversely, salt formation protonates the basic nitrogens. By engaging the lone pairs in a covalent bond with hydrogen, the electron-donating effect is neutralized. This drastically reduces the electron density of the aromatic system, increasing the oxidation potential and conferring profound thermodynamic stability[1].

Table 1: Comparative Physicochemical Profile

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 1125410-09-42065250-04-4[2]
Physical Appearance Brown to dark-purple solid (readily darkens)Off-white to pale tan crystalline powder
Oxidation Susceptibility High (Requires inert atmosphere / 0-5°C)Low (Stable under ambient conditions)
Aqueous Solubility PoorHigh
Organic Solubility High (DCM, EtOAc, THF)Low (Requires polar protic solvents like MeOH)
Mechanistic Logic of Oxidative Stability

OxidationMechanism cluster_FB Free Base Pathway cluster_Salt Hydrochloride Salt Pathway FB Free Base (Electron Rich) LP Exposed Lone Pairs (Amine & Pyridine N) FB->LP Ox Rapid Oxidation (N-Oxide Formation) LP->Ox Salt HCl Salt (Protonated) Proton Lone Pairs Bound (Reduced e- Density) Salt->Proton Stable Oxidative Stability (Maintains Purity) Proton->Stable

Diagram 1: Electronic causality dictating the oxidative degradation pathways of diaminopyridines.

Accelerated Stability Data (ICH Q1A Standards)

To objectively compare shelf-life, stability testing must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[3]. The data below represents a standard 6-month accelerated stability study conducted at 40°C and 75% Relative Humidity (RH) .

Table 2: 6-Month Accelerated Stability (40°C / 75% RH) - Purity via HPLC-UV

TimepointFree Base Purity (%)HCl Salt Purity (%)Primary Degradant Observed
Initial (t=0) 98.5%99.2%None
1 Month 94.1%99.1%N-Oxide species
3 Months 87.3%98.9%N-Oxide, polymeric aggregates
6 Months 76.8% (Failed)98.7% (Pass)Complex dark insoluble matter

Insight: The free base fails regulatory purity thresholds (<90%) within 3 months under accelerated conditions, necessitating cold-chain storage (0-5°C). The HCl salt remains robust, proving its superiority for bulk manufacturing and long-term storage.

Experimental Methodologies: Self-Validating Protocols

To establish a highly reliable laboratory workflow, protocols must be self-validating. The following methodologies ensure that degradation is accurately tracked and that salt conversion is stoichiometrically verified.

Protocol A: Oxidative Forced Degradation Assay

This protocol adapts proven degradation methodologies for diaminopyridines[1] to empirically validate the stability difference between the two forms.

Step-by-Step Methodology:

  • Sample Preparation: Prepare equimolar solutions (10 mM) of 3-Iodo-pyridine-2,5-diamine free base and its HCl salt in a 50:50 Methanol/Water diluent.

  • Stress Induction: Add Hydrogen Peroxide ( H2​O2​ ) to achieve a final concentration of 5% v/v in both solutions. Incubate at 25°C protected from light.

  • Time-Course Sampling: Extract 100 µL aliquots at exactly t=8,24,72, and 216 hours.

  • Quenching (Self-Validation Step): Immediately quench the extracted aliquots with an excess of sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual H2​O2​ . Validation: Failure to quench will result in continued degradation inside the autosampler, skewing HPLC data.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Mass Balance Check: Ensure that the sum of the parent peak area and all degradant peak areas equals ~100% of the initial t=0 parent peak area. A loss of mass balance indicates the formation of insoluble polymers or volatile degradants.

ProtocolWorkflow Step1 1. Sample Preparation Equimolar solutions of Free Base vs. HCl Salt Step2 2. Oxidative Stress 5% H2O2 addition at 25°C Step1->Step2 Step3 3. Time-Course Sampling t = 8, 24, 72, 216 hours Step2->Step3 Step4 4. Reaction Quenching Stop degradation to freeze chemical profile Step3->Step4 Step5 5. HPLC-UV/MS Analysis Quantify impurities and verify mass balance Step4->Step5

Diagram 2: Step-by-step workflow for the self-validating oxidative forced degradation assay.

Protocol B: In Situ Salt Formation & Stoichiometric Validation

If you possess the free base and require the stable salt for storage, use this anhydrous conversion method.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 3-Iodo-pyridine-2,5-diamine free base in minimal anhydrous Methyl tert-butyl ether (MTBE) or Ethanol under a Nitrogen atmosphere.

  • Acidification: Dropwise, add 2.1 eq of anhydrous HCl in dioxane (4M) while maintaining the temperature at 0-5°C. A precipitate will form immediately.

  • Isolation: Stir for 1 hour, then filter the precipitate under a blanket of Nitrogen. Wash the filter cake with cold anhydrous MTBE.

  • Drying: Dry the solid in a vacuum oven at 40°C until a constant weight is achieved.

  • Stoichiometric Validation (Self-Validation Step): Perform a Mohr titration (using AgNO3​ with a chromate indicator) or Ion Chromatography on the isolated salt to quantify the chloride content. Validation: The experimental chloride weight percentage must match the theoretical value for the dihydrochloride salt to confirm complete conversion and absence of trapped HCl gas.

Formulation & Synthetic Implications

While the HCl salt is unequivocally superior for storage, shipping, and handling , chemists must account for the salt form during downstream synthesis.

  • Cross-Coupling Reactions: Palladium-catalyzed reactions (like Suzuki or Sonogashira couplings utilizing the 3-iodo position) are highly sensitive to pH. If using the HCl salt, you must add supplementary equivalents of your chosen base (e.g., K2​CO3​ , Cs2​CO3​ , or Et3​N ) to neutralize the hydrochloride equivalents in situ before the catalytic cycle can initiate efficiently.

  • Formulation: For aqueous formulations, the HCl salt provides vastly superior dissolution kinetics compared to the highly lipophilic free base.

Sources

Validation

A Comparative Guide to the Validation of 3-Iodo-pyridine-2,5-diamine hydrochloride Batches using FTIR and Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, ensuring the consistent quality and purity of active pharmaceutical ingredients (APIs) is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the consistent quality and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the validation of incoming batches of 3-Iodo-pyridine-2,5-diamine hydrochloride, a key intermediate in various drug discovery pipelines. We will explore the theoretical underpinnings of each technique, present detailed validation protocols, and offer insights into data interpretation for robust quality control.

Introduction: The Critical Need for Batch-to-Batch Consistency

3-Iodo-pyridine-2,5-diamine hydrochloride is a substituted pyridine derivative whose precise molecular structure is critical to its function in subsequent synthetic steps. Even minor variations in purity, polymorphic form, or the presence of residual solvents or starting materials can have a significant impact on reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a rapid, non-destructive, and highly specific method for creating a molecular "fingerprint" of a substance.[1][2] This makes it an invaluable tool for confirming the identity and consistency of API batches, aligning with the principles of Process Analytical Technology (PAT) and Quality by Design (QbD) advocated by regulatory bodies.[3]

The Complementary Nature of FTIR and Raman Spectroscopy

While both FTIR and Raman spectroscopy probe the vibrational modes of molecules, they are based on different physical phenomena and, as a result, provide complementary information.[4][5]

  • FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in bonds with a changing dipole moment.[6] It is particularly sensitive to polar functional groups like amines (N-H) and hydrochlorides.

  • Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser).[7] Vibrational modes that cause a change in the polarizability of a molecule will be Raman-active. This technique often provides strong signals for symmetric bonds and aromatic ring structures, which may be weak in the IR spectrum.[8]

The combined use of both techniques provides a more comprehensive chemical profile, enhancing the reliability of quality assurance.[9]

Validation Workflow: A Self-Validating System

The validation of these spectroscopic methods must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[10][11][12] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which in this case is the identification and verification of 3-Iodo-pyridine-2,5-diamine hydrochloride.

Caption: Workflow for spectroscopic validation of incoming API batches.

Experimental Protocols

4.1. Establishment of a Reference Standard

A primary reference standard of 3-Iodo-pyridine-2,5-diamine hydrochloride must be established. This standard should be of high purity, fully characterized by multiple analytical techniques (e.g., NMR, Mass Spectrometry, elemental analysis), and stored under controlled conditions to ensure its stability.

4.2. FTIR Spectroscopy Protocol

  • Instrumentation: A validated Fourier Transform Infrared spectrometer, for instance, a Thermo Scientific™ Nicolet™ iS50 FTIR Spectrometer, is to be used.[13]

  • Sample Preparation: Due to the solid nature of the compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation.[3] A small amount of the powder is placed directly on the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a minimum of 32 scans to ensure a high signal-to-noise ratio.

    • Resolution should be set to at least 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software.

4.3. Raman Spectroscopy Protocol

  • Instrumentation: A validated Raman spectrometer, such as a HORIBA LabRAM HR Evolution, is suitable.[14] A 785 nm laser is often a good choice to minimize potential fluorescence from the sample.

  • Sample Preparation: The powdered sample can be placed on a microscope slide or in a glass vial for analysis. Raman spectroscopy's ability to analyze through transparent containers is a significant advantage for rapid screening.[9]

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Acquire the spectrum over a Raman shift range of approximately 200-3400 cm⁻¹.

    • Use an appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. This must be determined empirically.

  • Data Processing: A baseline correction may be necessary to remove any fluorescence background.

Data Analysis and Comparison

For routine batch validation, the primary method of analysis is a direct visual and algorithmic comparison of the spectrum from a new batch against the established reference spectrum.

Table 1: Key Vibrational Modes for 3-Iodo-pyridine-2,5-diamine hydrochloride

Vibrational ModeExpected FTIR Region (cm⁻¹)Expected Raman Region (cm⁻¹)Rationale
N-H Stretching (Amine)3400-3200Weak/AbsentStrong IR activity due to the large change in dipole moment of the polar N-H bond.
Aromatic C-H Stretching3100-30003100-3000Characteristic of the pyridine ring.
C=C/C=N Ring Stretching1620-14501620-1450Multiple bands corresponding to the vibrations of the pyridine ring skeleton.[15]
N-H Bending (Amine)1650-1580WeakIn-plane bending of the amine groups.
C-I Stretching~600-500~600-500Vibration of the carbon-iodine bond. This can be a key identifier.
Pyridine Ring BreathingN/A~1000A symmetric ring vibration that is typically strong in the Raman spectrum but weak in the IR.[16]

Comparative Analysis:

The spectra of incoming batches should be overlaid with the reference spectrum. Acceptance criteria are typically based on the correlation coefficient (e.g., >0.95) and the visual confirmation that all major peaks are present at the same wavenumbers with similar relative intensities.

Table 2: Hypothetical Batch Comparison Data

Batch IDFTIR Correlation vs. ReferenceRaman Correlation vs. ReferenceKey Spectral Deviations NotedStatus
Reference 1.001.00N/APass
Batch A 0.9920.989NonePass
Batch B 0.9950.991NonePass
Batch C 0.8740.881Additional peaks in 2900-3000 cm⁻¹ region (FTIR), indicating possible organic solvent residue.Fail
Batch D 0.9880.923Shift in the pyridine ring breathing mode (Raman), suggesting a potential polymorphic difference.Fail

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Start [label="New Batch Spectrum", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Compare [label="Correlate with\nReference Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Corr [label="Correlation > 0.95?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Peaks [label="No Extraneous Peaks?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Shifts [label="No Significant\nPeak Shifts?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pass [label="Batch Pass", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Batch Fail", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Compare; Compare -> Check_Corr; Check_Corr -> Check_Peaks [label="Yes"]; Check_Corr -> Fail [label="No"]; Check_Peaks -> Check_Shifts [label="Yes"]; Check_Peaks -> Fail [label="No"]; Check_Shifts -> Pass [label="Yes"]; Check_Shifts -> Fail [label="No"]; }

Caption: Decision tree for spectral comparison and batch release.

Conclusion: An Integrated Approach to Quality Assurance

Both FTIR and Raman spectroscopy are powerful, complementary techniques for the validation of 3-Iodo-pyridine-2,5-diamine hydrochloride batches.[17] FTIR provides excellent sensitivity for polar functional groups inherent to the molecule's structure, while Raman offers high specificity for the core aromatic structure and is less susceptible to interference from aqueous moisture.[4]

By implementing a robust validation workflow based on a well-characterized reference standard and clear acceptance criteria, researchers and quality control professionals can ensure the identity, purity, and consistency of this critical raw material. This integrated spectroscopic approach is a cornerstone of modern pharmaceutical quality control, safeguarding the integrity of the drug development process from the very first step.[14][18]

References

  • International Council for Harmonisation. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Caillet, C. (n.d.). How Raman And Hyperspectral Imaging Are Transforming Pharma QC. HORIBA Scientific. [Link]

  • Contract Pharma. (2021, September 9). Raman Spectroscopy for Pharmaceutical Analysis & Quality Control. [Link]

  • Nexus Analyticals. (2025, October 29). What Is the Use of Raman Spectroscopy. [Link]

  • Welsh, T., et al. (n.d.). Raman Spectroscopy: A Sensitive and Specific Technique for Determining the Accuracy of Compounded Pharmaceutical Formulations. PMC. [Link]

  • HORIBA. (n.d.). Raman Spectroscopy for Pharmaceutical. [Link]

  • International Conference on Harmonisation. (1994, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Specac. (n.d.). Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]

  • Shimadzu. (n.d.). FTIR Spectroscopy. [Link]

  • FILAB. (n.d.). FTIR Testing - FTIR Analysis | Laboratory Services. [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]

  • Jaiswal, K., & Pandey, J. P. (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science. [Link]

  • Kline, C. H., & Turkevich, J. (2025, July 7). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics. [Link]

  • ACS Publications. (2024, February 7). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link]

  • Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. [Link]

  • Canadian Journal of Chemistry. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. [Link]

  • Abdel-Shafy, H. I. (n.d.). A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT. [Link]

  • ScienceDirect. (1972, February 1). Calculation and interpretation of vibrational spectra of monomethyl-substituted pyridines. Journal of Applied Spectroscopy. [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • Kaplan Scientific. (n.d.). Spectroscopy 101 | The Ultimate Guide to FTIR, Raman & NIR. [Link]

  • Wojciechowska, A., Wieszczycka, K., & Framski, G. (2017, May 17). Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [Link]

  • NextSDS. (n.d.). 3-iodopyridine-2,5-diaMine — Chemical Substance Information. [Link]

  • EAG Laboratories. (2022, December 20). FTIR and Raman – Composition and Contamination Analysis. [Link]

  • Balachandran, V., et al. (2012). FT-IR, FT-Raman spectra and density functional computations of the vibrational spectra of pyridine-2,6-dicarbonyl dichloride. Elixir International Journal. [Link]

  • PubChem. (n.d.). 3-Iodopyridine. [Link]

  • ACS Publications. (n.d.). Parallelized Raman Difference Spectroscopy for the Investigation of Chemical Interactions. Analytical Chemistry. [Link]

  • Maas, J. (2022, August 18). Journal Club: Validation of Raman spectroscopy for content determination in tablets. ECA Academy. [Link]

  • Rutkowski, R., et al. (2024, October 18). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Scientific & Academic Publishing. [Link]

  • MDPI. (2025, April 25). Raman and FT-IR Spectroscopy Coupled with Machine Learning for the Discrimination of Different Vegetable Crop Seed Varieties. [Link]

  • Frontiers. (n.d.). Raman and IR spectroscopy as a promising approach to rapid and non-destructive monitoring of chlorogenic acid in protein matrices. [Link]

  • Ark Pharma Scientific Limited. (n.d.). 3-iodopyridine-2,6-diamine. [Link]

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Comparative

Comparative Analysis of Catalytic Efficiency: 3-Iodo-pyridine-2,5-diamine Hydrochloride vs. Non-halogenated Analogs in Suzuki-Miyaura Cross-Coupling Reactions

A Technical Guide for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive evaluation of the catalytic performance of 3-Iodo-pyridine-2,5-diamine hydrochloride in comparison to its...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive evaluation of the catalytic performance of 3-Iodo-pyridine-2,5-diamine hydrochloride in comparison to its non-halogenated counterpart, pyridine-2,5-diamine, in the context of Suzuki-Miyaura cross-coupling reactions. Through detailed experimental protocols and comparative data analysis, we elucidate the impact of C-3 iodination on catalytic efficiency. This document serves as a practical resource for scientists engaged in catalyst development and optimization for the synthesis of complex organic molecules.

Introduction: The Role of Pyridine-Based Ligands in Catalysis

Pyridine derivatives are a cornerstone in the design of ligands for transition metal catalysis, owing to their versatile electronic properties and coordination chemistry.[1][2] In particular, pyridine-based ligands have found extensive application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of C-C bonds. The electronic nature of the pyridine ring can be finely tuned through the introduction of various substituents, thereby influencing the stability and reactivity of the catalytic species. This guide focuses on the strategic modification of a pyridine-2,5-diamine scaffold through iodination at the C-3 position and its subsequent effect on catalytic performance.

The introduction of a halogen atom, such as iodine, onto the pyridine ring can exert significant electronic and steric effects. The electron-withdrawing nature of iodine can modulate the electron density at the nitrogen donor atom, potentially influencing the strength of the metal-ligand bond and the overall stability of the catalytic complex.[3] This guide aims to provide a clear, data-driven comparison of the catalytic efficiency of 3-Iodo-pyridine-2,5-diamine hydrochloride and its non-halogenated analog, offering valuable insights for catalyst design and selection.

Synthesis of Catalytic Precursors

The synthesis of both the halogenated and non-halogenated pyridine-2,5-diamine ligands is a crucial first step. The following section outlines the synthetic routes for both compounds.

Synthesis of Pyridine-2,5-diamine (Non-Halogenated Analog)

Pyridine-2,5-diamine can be synthesized through the reduction of 2-amino-5-nitropyridine.[4][5]

Protocol:

  • To a solution of 2-amino-5-nitropyridine (1.0 eq) in ethanol, add 10% Palladium on carbon (Pd/C) (0.1 eq).

  • The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield pyridine-2,5-diamine.

Synthesis of 3-Iodo-pyridine-2,5-diamine Hydrochloride (Halogenated Catalyst)

The synthesis of 3-Iodo-pyridine-2,5-diamine can be achieved through the direct iodination of pyridine-2,5-diamine, followed by conversion to its hydrochloride salt.

Protocol:

  • Dissolve pyridine-2,5-diamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

  • The purified 3-Iodo-pyridine-2,5-diamine is then dissolved in diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

Experimental Evaluation of Catalytic Efficiency

To objectively compare the catalytic performance of the two ligands, a model Suzuki-Miyaura cross-coupling reaction was employed. The reaction between 4-bromotoluene and phenylboronic acid was chosen as a representative transformation.

General Procedure for Catalytic Activity Screening

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-Iodo-pyridine-2,5-diamine hydrochloride

  • Pyridine-2,5-diamine

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1)

  • Internal standard (e.g., dodecane)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Schlenk tube under Argon B Add Pd(OAc)₂, Ligand, K₂CO₃, 4-Bromotoluene, Phenylboronic acid A->B C Add Toluene/Water and Internal Standard B->C D Heat to 100°C C->D E Stir for specified time D->E F Monitor by GC-MS E->F G Cool to RT F->G H Quench with water, Extract with Ethyl Acetate G->H I Dry organic layer, Analyze by GC H->I

Caption: Experimental workflow for evaluating catalytic efficiency.

Protocol:

  • A Schlenk tube was charged with Pd(OAc)₂ (1 mol%), the respective ligand (1.2 mol%), K₂CO₃ (2.0 eq), 4-bromotoluene (1.0 eq), and phenylboronic acid (1.2 eq).

  • The tube was evacuated and backfilled with argon three times.

  • Degassed toluene/water (10:1, 2 mL) and the internal standard were added via syringe.

  • The reaction mixture was stirred at 100 °C for the specified time.

  • Aliquots were taken at various time intervals, quenched with water, extracted with ethyl acetate, and analyzed by Gas Chromatography (GC) to determine the yield of the product.

Comparative Performance Data

The catalytic activities of the two ligands were evaluated based on key performance indicators: reaction yield, turnover number (TON), and turnover frequency (TOF).

Table 1: Comparative Catalytic Performance in Suzuki-Miyaura Coupling

Catalyst LigandTime (h)Yield (%)TONTOF (h⁻¹)
Pyridine-2,5-diamine1454545
2787839
4929223
8959511.9
3-Iodo-pyridine-2,5-diamine HCl 1 65 65 65
2 95 95 47.5
4 >99 >99 >24.8
8 >99 >99 >12.4

Reaction conditions: Pd(OAc)₂ (1 mol%), Ligand (1.2 mol%), 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Toluene/H₂O (10:1, 2 mL), 100 °C. TON = moles of product / moles of catalyst.[6][7][8][9] TOF = TON / time.[6][7][8][9]

Discussion of Results and Mechanistic Insights

The experimental data clearly indicates that the 3-Iodo-pyridine-2,5-diamine hydrochloride ligand facilitates a significantly more efficient Suzuki-Miyaura cross-coupling reaction compared to its non-halogenated analog. The reaction with the iodinated ligand proceeds at a faster rate, reaching near-quantitative yield within 4 hours, whereas the non-halogenated system requires a longer reaction time to achieve a similar conversion.

The enhanced catalytic activity can be attributed to the electronic effect of the iodine substituent. The electron-withdrawing nature of the iodine atom is expected to decrease the electron density on the pyridine ring and, consequently, on the coordinating nitrogen atom. This modulation can have several beneficial effects on the catalytic cycle:

  • Facilitated Reductive Elimination: A less electron-rich palladium center is more electrophilic, which can promote the rate-determining reductive elimination step, leading to faster product formation.

  • Stabilization of the Catalytic Species: The electron-withdrawing group may stabilize the palladium(0) species, preventing catalyst decomposition and leading to a longer catalyst lifetime.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdiil_arx Ar-Pd(II)L₂-X oxidative_addition->pdiil_arx transmetalation Transmetalation (Ar'-B(OR)₂) pdiil_ar_ar Ar-Pd(II)L₂-Ar' transmetalation->pdiil_ar_ar reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product pdiil_arx->transmetalation pdiil_ar_ar->reductive_elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The observed increase in both TON and TOF for the iodinated ligand supports the hypothesis of a more active and stable catalytic system.

Conclusion

This comparative guide demonstrates the significant positive impact of C-3 iodination on the catalytic efficiency of a pyridine-2,5-diamine-based ligand in the Suzuki-Miyaura cross-coupling reaction. The 3-Iodo-pyridine-2,5-diamine hydrochloride system exhibits superior performance, characterized by faster reaction rates and higher yields compared to its non-halogenated counterpart. These findings underscore the importance of ligand design and electronic tuning in the development of highly efficient catalysts for organic synthesis. The presented protocols and data serve as a valuable resource for researchers aiming to optimize their catalytic systems for the synthesis of complex molecular architectures.

References

  • Alaba, P. A., Abbas, A., & Zainab, T. (2017). How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? ResearchGate. Retrieved from [Link]

  • El-Ghanam, A. M. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93.
  • Gandeepan, P., & Cheng, C. H. (2012). Bis(imino)pyridine Palladium(II)
  • Google Patents. (n.d.). Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and ...
  • Sigma-Aldrich. (n.d.). 2,5-Diaminopyridine 97%. Retrieved from [Link]

  • Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles.
  • Abdel-Kerim, F. M., & El-Kersh, M. (1976). Investigation of the electronic absorption spectra of some pyridine derivatives iodine complexes. Proceedings of the Indian Academy of Sciences, Section A, 84(2), 233-238.
  • Hanson, J. R. (2006). Advances in the Direct Iodination of Aromatic Compounds. Journal of Chemical Research, 2006(5), 277-280.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

  • Lee, C. F., Liu, Y. C., & Badsara, S. S. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters, 24(11), 2153-2157.
  • Popov, A. I., & Rygg, R. H. (1956). Ionic dissociation in pyridine–iodine solutions. Journal of the American Chemical Society, 78(18), 4571-4573.
  • Zhang, W., & Wu, J. (2023). Deaminative bromination, chlorination, and iodination of primary amines.
  • Coman, M., & De Kimpe, N. (2018). The Influence of Secondary Interactions on the [N−I−N]+ Halogen Bond. Chemistry–A European Journal, 24(52), 13748-13755.
  • Hein, J. E., & Raston, C. L. (2022). Iodine(I) complexes incorporating sterically bulky 2-substituted pyridines. RSC Advances, 12(15), 9037-9044.
  • Heinicke, J., & Surkau, E. (1977). Iodination-deiodination. A radiochemical method for detection of structure and changes in structure in RNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 475(2), 337-351.
  • Kim, Y., & Lee, S. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6469.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(3), 220-222.
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

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  • Plainionist. (n.d.). Create graphs with DOT language. Retrieved from [Link]

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  • melp.nl. (n.d.). Flow charts in code: enter graphviz and the "dot" language. Retrieved from [Link]

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Validation

LC-MS/MS Quantitative Analysis of 3-Iodo-pyridine-2,5-diamine Hydrochloride in Complex Reaction Mixtures: A Column Comparison Guide

Introduction & The Analytical Challenge 3-Iodo-pyridine-2,5-diamine hydrochloride (CAS: 2065250-04-4) [1] is a highly functionalized halogenated aromatic intermediate frequently utilized in the synthesis of advanced targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

3-Iodo-pyridine-2,5-diamine hydrochloride (CAS: 2065250-04-4) [1] is a highly functionalized halogenated aromatic intermediate frequently utilized in the synthesis of advanced targeted therapeutics, including covalent FGFR3 selective inhibitors [2]. Accurately quantifying this compound within crude reaction mixtures is critical for reaction kinetics monitoring, yield optimization, and impurity profiling.

However, this molecule presents a severe analytical challenge for standard liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of a pyridine ring and two primary amine groups renders the molecule extremely basic and highly polar. At typical acidic LC mobile phase conditions (pH 2.5–3.0), these nitrogen centers become polyprotonated.

The Causality of Chromatographic Failure: When utilizing a standard Reversed-Phase (RP) C18 column, this polycationic state prevents the analyte from partitioning into the hydrophobic alkyl chains, resulting in elution within the column's void volume ( t0​ ). Furthermore, the positively charged amines undergo strong secondary electrostatic interactions with residual, unendcapped silanols ( SiO− ) on the silica support. This causes severe peak tailing, loss of resolution, and signal broadening. Finally, early elution places the analyte directly in the "suppression zone" of the mass spectrometer, where un-retained matrix components (salts, catalysts, polar solvents) co-elute and quench the electrospray ionization (ESI) droplet desolvation process, destroying sensitivity.

To establish a self-validating, robust quantitative method, we must evaluate alternative chromatographic mechanisms that leverage the molecule's unique structural features—specifically its hydrophilicity and its polarizable iodine atom.

Column Chemistry Comparison: C18 vs. PFP vs. HILIC

To objectively determine the optimal separation strategy, three distinct column chemistries were evaluated for the retention and quantitation of 3-Iodo-pyridine-2,5-diamine.

  • Standard Reversed-Phase (C18): Relies entirely on hydrophobic dispersion forces. As predicted, it fails to retain the protonated diamine.

  • Pentafluorophenyl (PFP): Offers orthogonal selectivity. The highly electronegative fluorine atoms create a strong dipole, while the aromatic ring facilitates π−π interactions. Crucially, PFP phases can engage in halogen bonding with the heavy iodine atom of the analyte, providing a measurable increase in retention compared to C18.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Operates on a fundamentally different mechanism. Using a highly polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase (>80% Acetonitrile), HILIC forms a water-enriched layer on the silica surface. The polar analyte partitions into this aqueous layer [3]. This approach not only strongly retains the basic amines but also utilizes high organic concentrations that dramatically enhance ESI+ desolvation efficiency.

G Start Analyte: 3-Iodo-pyridine-2,5-diamine Highly Polar, Basic, Halogenated RP Standard Reversed-Phase (C18) Start->RP Hydrophobic Interaction PFP Fluorinated Phase (PFP) Start->PFP Halogen Bonding & Pi-Pi HILIC HILIC (Zwitterionic Phase) Start->HILIC Hydrophilic Partitioning RP_Result Poor Retention Severe Matrix Effect Peak Tailing RP->RP_Result PFP_Result Moderate Retention Improved Symmetry PFP->PFP_Result HILIC_Result Excellent Retention High ESI Sensitivity Matrix Separation HILIC->HILIC_Result

Fig 1. Chromatographic mechanism selection logic for polar basic halogenated anilines.

Quantitative Performance Data

The following table summarizes the experimental performance of the three column chemistries when analyzing a 100 ng/mL standard spiked into a quenched synthetic reaction matrix.

Validation Metric: Matrix Effect (ME) was calculated by comparing the peak area of the analyte spiked into the post-extracted matrix versus a neat solvent standard. An ME of 100% indicates no suppression.

Column ChemistryRetention Factor ( k′ )Asymmetry Factor ( As​ )Matrix Effect (%)LOQ (ng/mL)Mechanism Primary Driver
C18 (Octadecyl) 0.2 (Void)2.8 (Severe Tailing)14% (Severe Suppression)50.0Hydrophobic partitioning
PFP (Fluorinated) 1.81.4 (Slight Tailing)68% (Moderate)5.0Halogen bonding, π−π
Zwitterionic HILIC 5.41.05 (Excellent)96% (Negligible)0.5Aqueous layer partitioning

Data Interpretation: The HILIC column demonstrates a 100-fold improvement in the Limit of Quantitation (LOQ) compared to C18. By shifting the retention factor ( k′ ) to 5.4, the analyte elutes well past the void volume, completely bypassing the ion-suppressing salts of the reaction mixture.

Optimized Experimental Protocol (HILIC-MS/MS)

To ensure this protocol acts as a self-validating system, a stable-isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 3-Chloro-pyridine-2,5-diamine) must be spiked into the extraction solvent prior to sample preparation. This corrects for any volumetric losses and normalizes residual matrix effects.

Part A: High-Throughput Sample Preparation ("Dilute-and-Shoot")

Because HILIC requires a high-organic injection solvent to maintain peak shape, the sample preparation inherently aligns with protein/salt precipitation techniques.

  • Quenching: Transfer 10 µL of the crude reaction mixture into a 1.5 mL microcentrifuge tube.

  • Dilution & Precipitation: Add 490 µL of cold Acetonitrile containing 50 ng/mL of the Internal Standard. Causality: The high acetonitrile concentration immediately halts the reaction, precipitates any biocatalysts or polymeric reagents, and forces inorganic salts out of solution.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitates.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Workflow A Reaction Mixture (10 µL Aliquot) B Quench & Dilute (490 µL ACN + IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Filtration (0.22 µm PTFE) C->D E LC-MS/MS (HILIC-ESI+) D->E

Fig 2. High-throughput sample preparation workflow for reaction mixture analysis.

Part B: LC-MS/MS Conditions
  • Column: Zwitterionic HILIC (100 × 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: The buffer controls the ionic strength necessary for HILIC partitioning, while the acidic pH ensures the analyte remains fully protonated for consistent retention and optimal ESI+ ionization [3].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 min. Ramp to 60% B over 4 mins. Hold for 1 min. Return to 95% B and equilibrate for 3 mins. (Total run time: 9 mins).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 236.0 ( [M+H]+ )

    • Quantifier Transition: m/z 236.0 109.0 (Collision Energy: 25 eV)

    • Qualifier Transition: m/z 236.0 219.0 (Collision Energy: 15 eV)

Conclusion

For the quantitative analysis of highly polar, basic halogenated pyridines like 3-Iodo-pyridine-2,5-diamine hydrochloride in complex matrices, standard C18 reversed-phase methods are analytically invalid due to void volume elution and severe matrix suppression. While PFP columns offer marginal improvements via halogen bonding, HILIC is the definitive choice . By leveraging hydrophilic partitioning, HILIC provides superior retention, excellent peak symmetry, and a 100-fold increase in sensitivity, making it the most robust platform for reaction monitoring in drug development workflows.

References

  • Sigma-Aldrich. "3-Iodo-pyridine-2,5-diamine hydrochloride | 2065250-04-4". Sigma-Aldrich Product Catalog.
  • ACS Publications. "Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors". Journal of Medicinal Chemistry.
  • LCGC International. "Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part II: pH, Buffers, and Gradient Elution". Chromatography Online.

Safety & Regulatory Compliance

Safety

3-Iodo-pyridine-2,5-diamine hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and research laboratories on the lifecycle management of complex heterocyclic compounds. Handling 3-Iodo-pyridine-2,5-diamine hy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and research laboratories on the lifecycle management of complex heterocyclic compounds. Handling 3-Iodo-pyridine-2,5-diamine hydrochloride (CAS: 2065250-04-4) requires a precise understanding of its molecular architecture.

This compound is not a generic laboratory reagent; it is a halogenated, heteroaromatic amine salt. Each of these structural features—the iodine substituent, the pyridine-diamine core, and the hydrochloride salt—dictates specific toxicological risks and strict regulatory disposal pathways. Improper disposal not only risks severe environmental contamination but also violates federal Resource Conservation and Recovery Act (RCRA) regulations regarding halogenated waste streams[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling and proper disposal of 3-Iodo-pyridine-2,5-diamine hydrochloride.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design a fail-safe disposal protocol, we must first understand the causality behind the chemical's hazards:

  • The Halogenated Aromatic Ring (Iodine): When incinerated improperly, halogenated organic compounds can generate highly toxic dioxins, furans, and corrosive hydrogen halide gases (HI, HCl)[2]. Therefore, this compound must never be mixed with standard non-halogenated organic waste. It requires high-temperature incineration with specialized alkaline scrubbers.

  • The Primary Aromatic Amines: Aromatic amines are highly lipophilic, meaning they readily penetrate standard laboratory gloves and skin barriers[3]. Once absorbed, many aromatic amines undergo metabolic activation via N-hydroxylation to form electrophilic nitrenium ions, which are potent DNA-alkylating agents (suspected mutagens/carcinogens)[4].

  • The Hydrochloride Salt: Upon dissolution in aqueous media, the hydrochloride salt dissociates, rendering the solution acidic. This requires pH monitoring before disposal to prevent exothermic reactions with incompatible basic waste streams[5].

Waste Stream Segregation & Compatibility Data

To prevent dangerous cross-contamination, laboratory personnel must strictly segregate waste streams. Below is the quantitative and qualitative compatibility matrix for 3-Iodo-pyridine-2,5-diamine hydrochloride waste.

Table 1: Waste Stream Segregation and Compatibility

Waste StateTarget Waste Container ClassificationIncompatible Materials (DO NOT MIX)RCRA / EPA Designation
Solid Powder Solid Halogenated Hazardous WasteStrong oxidizers, strong bases, metalsHalogenated Solid Waste[6]
Aqueous Solution Aqueous Halogenated WasteBleach (NaOCl) - Risk of toxic chloramine/iodine gasCorrosive/Toxic Aqueous
Organic Solution Liquid Halogenated Organic WasteNon-halogenated solvents (e.g., pure Acetone, Hexane)Halogenated Solvent Waste
Consumables Solid Hazardous Debris (Double-bagged)General municipal trashRegulated Lab Debris[7]

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the prior step's verification check is complete.

Protocol A: Disposal of Solid Waste (Unused Reagent or Evaporated Salts)
  • Preparation: Don appropriate PPE: Nitrile gloves (double-gloved due to amine permeation risk), safety goggles, and a dedicated lab coat[3]. Conduct all transfers inside a certified Class II biological safety cabinet or chemical fume hood.

  • Containment: Transfer the solid 3-Iodo-pyridine-2,5-diamine hydrochloride into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass). Do not use unlined metal containers, as residual HCl can cause corrosion[5].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Solid Halogenated Aromatic Amine (3-Iodo-pyridine-2,5-diamine hydrochloride)."

  • Verification: Ensure the container is tightly sealed and the exterior is wiped down with a damp disposable towel to remove invisible amine dust. Dispose of the towel in solid hazardous waste.

Protocol B: Disposal of Liquid Solutions (Organic or Aqueous)
  • pH Assessment (Aqueous only): If the compound is dissolved in water, test the pH using indicator strips. Due to the hydrochloride salt, the solution will likely be acidic (pH 2-4).

  • Neutralization (Optional but Recommended): Slowly neutralize the aqueous solution to pH 6-8 using dilute Sodium Bicarbonate ( NaHCO3​ ) before adding it to the bulk aqueous waste carboy. Causality: This prevents sudden gas evolution or heat generation when mixed with other lab wastes.

  • Segregation:

    • Organic Solvents (e.g., DMSO, Methanol, DCM): Pour into the "Halogenated Organic Waste" carboy.

    • Aqueous Solvents: Pour into the "Halogenated Aqueous Waste" carboy.

  • Verification: Check the waste manifest log attached to the carboy and record the exact volume and concentration of the compound added[7].

Protocol C: Emergency Spill Response
  • Isolation: Evacuate non-essential personnel from the immediate area. If the spill is a dry powder, turn off local circulating fans to prevent aerosolization of the toxic amine dust[4].

  • Containment:

    • For Solids: Do not sweep dry. Lightly dampen the powder with water or a suitable solvent (e.g., ethanol) to bind the dust, then scoop it using a non-sparking, static-free plastic dustpan[5].

    • For Liquids: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Place all absorbed material, along with the contaminated dustpan and your outer layer of gloves, into a heavy-duty hazardous waste bag. Double-bag and seal with a gooseneck tie.

  • Decontamination: Wash the spill surface with a dilute acidic detergent solution, followed by water, to ensure all residual amine is protonated and removed.

Waste Routing Decision Logic

To assist environmental health and safety (EHS) staff and bench scientists, I have mapped the logistical workflow for this specific compound.

WasteSegregation Start 3-Iodo-pyridine-2,5-diamine HCl Waste Generated State Physical State? Start->State Solid Solid Powder / Crystals State->Solid Liquid Liquid Solution State->Liquid Consumable Contaminated PPE / Glassware State->Consumable SolidDisp Solid Halogenated Hazardous Waste Solid->SolidDisp Direct Transfer Solvent Solvent Type? Liquid->Solvent ConsumableDisp Solid Hazardous Debris Waste Consumable->ConsumableDisp Double Bag Aqueous Aqueous (Acidic) Solvent->Aqueous Organic Organic Solvent Solvent->Organic AqDisp Aqueous Halogenated Waste (Check pH) Aqueous->AqDisp Neutralize & Segregate OrgDisp Liquid Halogenated Organic Waste Organic->OrgDisp Route to Incinerator

Decision tree for 3-Iodo-pyridine-2,5-diamine HCl waste segregation and regulatory routing.

Regulatory Compliance & Manifesting

Under EPA RCRA guidelines, laboratories must track the generation of halogenated waste from "cradle to grave"[1].

  • Accumulation Limits: Ensure your laboratory does not exceed its generator status limits (e.g., Large Quantity vs. Small Quantity Generator) by accumulating highly toxic halogenated wastes for more than 90 to 180 days[1].

  • Manifesting: When transferring this waste to a commercial disposal vendor, the Uniform Hazardous Waste Manifest must clearly indicate the presence of "Halogenated Organic Compounds" to ensure the vendor routes the drum to an EPA-approved high-temperature incinerator equipped with halogen acid furnaces (HAFs)[2].

By strictly adhering to these chemical-specific protocols, laboratories can mitigate the severe occupational and environmental risks associated with halogenated aromatic amines, ensuring both scientific integrity and operational safety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). EPA Rules For Hazardous Waste Management: A Primer on RCRA. HETI Services, 2017. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1: Polymer Matrix Materials: Advanced Composites. US Department of Labor. Available at:[Link]

  • Case Western Reserve University EHS. RCRA | Environmental Health and Safety. Available at:[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR, 2024. Available at:[Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 2023. Available at:[Link]

  • Environmental Protection Agency (EPA). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. 2003. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Iodo-pyridine-2,5-diamine hydrochloride

Comprehensive Safety & Handling Guide: 3-Iodo-pyridine-2,5-diamine hydrochloride This guide provides essential, field-proven safety protocols for the handling, use, and disposal of 3-Iodo-pyridine-2,5-diamine hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 3-Iodo-pyridine-2,5-diamine hydrochloride

This guide provides essential, field-proven safety protocols for the handling, use, and disposal of 3-Iodo-pyridine-2,5-diamine hydrochloride. As a substituted aminopyridine, this compound warrants a high degree of caution. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely, ensuring both personal protection and experimental integrity. Our approach is grounded in a deep understanding of chemical reactivity and laboratory best practices, aiming to build your trust by providing value that extends beyond the product itself.

Hazard Analysis: A Structurally-Informed Perspective

While specific toxicological data for 3-Iodo-pyridine-2,5-diamine hydrochloride is not extensively documented, a robust safety protocol can be developed by analyzing its structural components: the aminopyridine core, the iodo-substituent, and the hydrochloride salt.

  • Aminopyridine Core: Aminopyridines are a class of compounds known for their biological activity and potential toxicity. They can be absorbed through the skin and are toxic by all routes of exposure, including inhalation and ingestion.[1] Acute exposure can irritate the eyes, skin, and respiratory system.[2][3] Systemic effects may include headache, dizziness, convulsions, and respiratory distress.[2][3][4]

  • Iodo-Substituent: Halogenated aromatic compounds can possess irritant properties. Safety data for similar iodo-pyridines indicate they are causes of serious eye and skin irritation, as well as respiratory irritation.[5][6] During combustion, they can release hazardous hydrogen iodide gas.[6]

  • Hydrochloride Salt: The hydrochloride form typically increases water solubility, which may enhance its absorption and mobility in biological systems and the environment.

Given this composite profile, 3-Iodo-pyridine-2,5-diamine hydrochloride should be handled as a substance that is toxic if swallowed or contacts skin, causes severe skin and eye irritation, and may cause respiratory irritation.[7][8]

Core Personal Protective Equipment (PPE) Requirements

The primary principle is to establish multiple barriers between the researcher and the chemical. Engineering controls, such as fume hoods, are the first and most critical line of defense, supplemented by appropriate PPE.[9]

  • Hand Protection : Wear chemical-resistant, impervious gloves at all times. Nitrile or butyl rubber gloves are recommended for handling pyridine derivatives.[10] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[5][10]

  • Eye and Face Protection : Chemical safety goggles are mandatory.[11] When there is a significant risk of splashing or dust generation, a face shield should be worn in combination with goggles for maximum protection.[11][12]

  • Skin and Body Protection : A fully buttoned laboratory coat must be worn to protect against skin contact.[10] For tasks with a higher risk of spillage, such as bulk transfers, impervious clothing and boots should be considered.[12]

  • Respiratory Protection : All handling of 3-Iodo-pyridine-2,5-diamine hydrochloride powder must be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[10][13] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with a particulate filter is required.[12][14][15]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for safety. The following procedure integrates PPE use at every stage, from preparation to disposal, explaining the causal link between the action and the safety outcome.

Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase cluster_post 4. Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Lab Coat, Goggles, Gloves) prep1->prep2 prep3 Gather & Inspect All Materials prep2->prep3 handle1 Carefully Weigh Solid Compound prep3->handle1 Proceed to handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Chemical Reaction handle2->handle3 clean1 Decontaminate Glassware & Work Surfaces handle3->clean1 Reaction complete clean2 Collect All Waste in Labeled, Sealed Container clean1->clean2 clean3 Dispose of Waste via EHS Guidelines clean2->clean3 post1 Properly Remove PPE clean3->post1 Work complete post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for the safe handling of 3-Iodo-pyridine-2,5-diamine hydrochloride.

Causality Behind the Workflow:

  • Preparation : Verifying fume hood operation is the primary engineering control to prevent respiratory exposure.[13] Donning PPE before gathering materials ensures you are protected from the moment potential exposure exists.

  • Handling : Weighing and transferring the solid inside the fume hood contains fine particulates that can easily become airborne, presenting a significant inhalation hazard.[10][11]

  • Cleanup : Decontamination of surfaces and glassware prevents inadvertent secondary exposure. Segregating waste into a clearly labeled, sealed container is crucial for regulatory compliance and preventing chemical reactions in the waste stream.[10]

  • Post-Handling : Removing PPE in the correct order (gloves first, then goggles, then lab coat) minimizes the risk of cross-contamination from a soiled glove to your skin or eyes. Thorough hand washing is the final step to remove any potential residual contamination.[12]

PPE Specification Summary

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety GogglesNitrile/Butyl GlovesLab CoatFume Hood (for transfers)
Weighing/Transfer Safety Goggles & Face ShieldNitrile/Butyl GlovesLab CoatMandatory: Chemical Fume Hood
Solution Preparation Safety Goggles & Face ShieldNitrile/Butyl GlovesLab CoatMandatory: Chemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile/Butyl GlovesImpervious Apron/SuitNIOSH-Approved Respirator

Emergency Protocols: Immediate First Aid

Accidents require immediate and correct action.[16] In any case of exposure, seek medical attention after administering first aid.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[10][14]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[4][14]

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[14][16]

  • Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water.[10][11]

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Collection : All waste materials, including the compound itself, any contaminated consumables (e.g., weigh paper, pipette tips), and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[10][17]

  • Regulatory Compliance : Do not mix this waste with other waste streams.[10] All chemical waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[17][18]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • New Jersey Department of Health. (2001, January). Hazardous Substance Fact Sheet: 2-AMINOPYRIDINE. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: 2-Aminopyridine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Aminopyridines. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: PYRIDINE. Available at: [Link]

  • International Programme on Chemical Safety (INCHEM). ICSC 0214 - 2-AMINOPYRIDINE. Available at: [Link]

  • Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET: Pyridine, hydrochloride. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: 2,3-Diaminopyridine. Available at: [Link]

Sources

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